3,5-Dimethylphenol-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1,3,5-trideuterio-2-deuteriooxy-4,6-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD |
InChI Key |
TUAMRELNJMMDMT-WOMAJQTNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylphenol-d10 is the deuterated form of 3,5-dimethylphenol, a member of the xylenol isomer family. In this isotopically labeled version, the ten hydrogen atoms on the aromatic ring and the two methyl groups are replaced with deuterium. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it is predominantly used as an internal standard for the quantification of its non-labeled counterpart and other related phenolic compounds. Its physical and chemical properties are nearly identical to those of 3,5-dimethylphenol, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below, with data for its non-deuterated analog provided for comparison.
| Property | This compound | 3,5-Dimethylphenol |
| Chemical Formula | C₈D₁₀O | C₈H₁₀O |
| Molecular Weight | 132.23 g/mol [1] | 122.16 g/mol |
| CAS Number | 1192812-51-3[1] | 108-68-9[2] |
| Appearance | White to off-white solid | Colorless to pale yellow solid[2] |
| Melting Point | 64-66 °C | 64-66 °C |
| Boiling Point | ~221 °C | 221 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and methylene chloride. | Slightly soluble in water; soluble in ethanol, ether, and benzene. |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Synthesis
While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves the deuteration of 3,5-dimethylphenol or a suitable precursor. Common methods for deuterium labeling of aromatic compounds include:
-
Acid-Catalyzed H/D Exchange: This method involves heating the non-labeled compound in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), and a source of deuterium, typically deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.
-
Metal-Catalyzed H/D Exchange: Transition metals, such as platinum, palladium, or nickel, can catalyze the exchange of hydrogen for deuterium on aromatic rings. This is often carried out by heating the compound with D₂O or D₂ gas in the presence of the catalyst.
-
Synthesis from Deuterated Precursors: A multi-step synthesis can be employed starting from simpler, commercially available deuterated building blocks.
The following diagram illustrates a generalized workflow for the synthesis of this compound via a hypothetical acid-catalyzed exchange reaction.
A generalized workflow for the synthesis of this compound.
Analytical Data
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 132, corresponding to its increased molecular weight due to the ten deuterium atoms. The fragmentation pattern is similar to that of the non-deuterated compound, with characteristic losses of methyl radicals and carbon monoxide. However, the fragments will have masses shifted by the number of deuterium atoms they contain.
Expected Fragmentation Pattern:
| Ion | m/z (d10) | m/z (d0) | Description |
| [M]⁺ | 132 | 122 | Molecular Ion |
| [M-CD₃]⁺ | 114 | 107 | Loss of a deuterated methyl radical |
| [M-CO]⁺ | 104 | 94 | Loss of carbon monoxide |
| [M-CO-CD₃]⁺ | 86 | 79 | Subsequent loss of a deuterated methyl radical |
The following diagram illustrates the primary fragmentation pathway.
Primary mass fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of this compound will show significantly reduced or absent signals in the regions corresponding to the aromatic and methyl protons. Any residual signals would be indicative of incomplete deuteration.
The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns will be altered due to the presence of deuterium instead of hydrogen. The signals may appear as multiplets due to ¹³C-²H coupling.
Experimental Protocol: Use as an Internal Standard in GC-MS Analysis of Phenols in Water
This compound is an ideal internal standard for the quantification of 3,5-dimethylphenol and other phenolic compounds in environmental samples, such as water, due to its similar chemical behavior and distinct mass.
Objective: To quantify the concentration of 3,5-dimethylphenol in a water sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Materials:
-
Water sample
-
This compound solution (e.g., 10 µg/mL in methanol)
-
3,5-Dimethylphenol calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL in methanol)
-
Methylene chloride (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Concentrator tube
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a 1-liter water sample, add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
-
Acidify the sample to pH < 2 with concentrated sulfuric acid.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish or similar apparatus.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by adding a fixed amount of the this compound internal standard to each concentration of the 3,5-dimethylphenol standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS with appropriate parameters for the analysis of phenols. A typical temperature program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 250°C at 20°C/minute, hold for 5 minutes.
-
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for the characteristic ions of both the analyte and the internal standard.
-
For 3,5-Dimethylphenol: m/z 122, 107
-
For this compound: m/z 132, 114
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the same peak area ratio for the sample.
-
Determine the concentration of 3,5-dimethylphenol in the sample by using the calibration curve.
-
The following diagram outlines the experimental workflow for this analysis.
Workflow for the quantification of 3,5-dimethylphenol using a deuterated internal standard.
Conclusion
This compound is a critical analytical tool for researchers and scientists in various fields, including environmental monitoring and drug development. Its use as an internal standard provides a reliable and accurate method for the quantification of phenolic compounds. This guide has provided a comprehensive overview of its properties, a general synthesis approach, expected analytical data, and a detailed experimental protocol for its application in GC-MS analysis.
References
An In-Depth Technical Guide to 3,5-Dimethylphenol-d10: Core Chemical Properties and Applications for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the core chemical properties of 3,5-Dimethylphenol-d10, a deuterated analog of 3,5-Dimethylphenol. Aimed at researchers, scientists, and professionals in drug development, this guide details the compound's physical and chemical characteristics, outlines experimental protocols for its analysis, and discusses its primary applications, particularly as an internal standard in quantitative analytical methods.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution is crucial for its use in mass spectrometry-based analytical techniques, providing a distinct mass shift from its non-deuterated counterpart while maintaining similar chemical properties.
A summary of the key quantitative data for both this compound and its non-deuterated form is presented in Table 1 for easy comparison.
Table 1: Core Chemical and Physical Properties
| Property | This compound | 3,5-Dimethylphenol |
| Molecular Formula | C₈D₁₀O[1] | C₈H₁₀O[2] |
| Molecular Weight | 132.23 g/mol [1] | 122.16 g/mol [2] |
| CAS Number | 1192812-51-3[1] | 108-68-9[2] |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not explicitly found for d10, but expected to be similar to the non-deuterated form. | 63-65 °C |
| Boiling Point | Not explicitly found for d10, but expected to be similar to the non-deuterated form. | 222 °C |
| Solubility | Soluble in organic solvents. | Slightly soluble in water; soluble in alcohol, ether, and alkaline solutions. |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Experimental Protocols
Analytical Methods
The analysis of this compound, particularly when used as an internal standard, typically involves chromatographic separation followed by mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 3,5-Dimethylphenol.
-
Sample Preparation: Samples containing the analyte and the internal standard (this compound) are typically extracted using a suitable organic solvent. Derivatization may be employed to improve the chromatographic properties of the phenol.
-
GC Conditions (Hypothetical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions (Hypothetical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for 3,5-Dimethylphenol (m/z 122, 107) and this compound (m/z 132, 115) would be monitored.
-
High-Performance Liquid Chromatography (HPLC):
HPLC is suitable for the analysis of less volatile or thermally labile compounds.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) is a typical choice.
-
Detection: UV detection can be used, but for quantitative analysis with an internal standard, coupling to a mass spectrometer (LC-MS) is preferred for its selectivity.
Use as an Internal Standard
The primary application of this compound in research and drug development is as an internal standard for quantitative analysis. The workflow for its use is outlined below.
Caption: Workflow for using this compound as an internal standard.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the direct involvement of 3,5-Dimethylphenol or its deuterated analog in specific signaling pathways. The primary biological relevance of 3,5-Dimethylphenol is as a metabolite of various industrial chemicals, and its toxicological properties have been studied. The deuterated form, this compound, is primarily a tool for analytical chemistry and is not typically used in studies of biological activity.
Conclusion
This compound is an essential tool for researchers and scientists in fields requiring precise quantification of 3,5-Dimethylphenol. Its stable isotopic label allows for accurate and reliable results in mass spectrometry-based assays. This guide provides a foundational understanding of its chemical properties and a framework for its application in experimental settings. Further research into specific synthesis protocols and potential biological interactions of the non-deuterated form may expand its utility in the future.
References
A Comprehensive Technical Guide to 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dimethylphenol-d10, a deuterated isotopologue of 3,5-Dimethylphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies. This guide covers the chemical and physical properties, and detailed experimental protocols for its application, and includes workflow visualizations to aid in experimental design.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The physical and chemical properties of the deuterated and non-deuterated forms are largely similar, with the primary difference being the mass.
Properties of this compound
| Property | Value |
| CAS Number | 1192812-51-3 |
| Molecular Formula | C₈D₁₀O |
| Molecular Weight | 132.23 g/mol |
| Accurate Mass | 132.1359 u |
| Purity | 98 atom % D, min 98% Chemical Purity |
| Storage Temperature | Room Temperature |
Properties of 3,5-Dimethylphenol (Non-Deuterated)
The following table summarizes the properties of the non-deuterated analogue, 3,5-Dimethylphenol (CAS Number: 108-68-9), which are expected to be very similar to its deuterated counterpart, excluding mass-dependent properties.
| Property | Value | Reference |
| Synonyms | 3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene | [1][2] |
| Molecular Formula | C₈H₁₀O | [2] |
| Molecular Weight | 122.16 g/mol | [2] |
| Appearance | Colorless to off-white crystalline solid | [3] |
| Melting Point | 61-64 °C | [4] |
| Boiling Point | 221.7 °C | [4] |
| Solubility in Water | 5.3 g/L (25 °C) | [4] |
| logP (Octanol-Water Partition Coefficient) | 2.40 | [4] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
Applications in Research and Development
3,5-Dimethylphenol and its deuterated analogue are valuable in several areas of research and development:
-
Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the accurate quantification of 3,5-Dimethylphenol in complex matrices such as biological fluids (urine, plasma) and environmental samples.[5] Its chemical behavior is nearly identical to the analyte, but its distinct mass allows for separate detection by mass spectrometry, correcting for variations in sample preparation and instrument response.[6]
-
Starting Material in Organic Synthesis: 3,5-Dimethylphenol serves as a precursor in the synthesis of more complex molecules. A notable example is its use as a starting reagent in the total synthesis of Landomycin A, a potent antitumor antibiotic.[1]
-
Intermediate in Chemical Manufacturing: It is used as an intermediate in the production of antioxidants, phenolic resins, and active pharmaceutical ingredients like the muscle relaxant Metaxalone.
Experimental Protocols
This section provides detailed methodologies for the application of this compound as an internal standard and for the synthesis of 3,5-Dimethylphenol itself.
Quantification of 3,5-Dimethylphenol in Urine using GC-MS with this compound as an Internal Standard
This protocol describes the general steps for the analysis of 3,5-Dimethylphenol in a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.[7][8][9]
Objective: To accurately quantify the concentration of 3,5-Dimethylphenol in a human urine sample.
Materials:
-
Urine sample
-
This compound (Internal Standard) solution of a known concentration
-
3,5-Dimethylphenol (Analyte) for calibration standards
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample to room temperature.
-
To 1 mL of urine, add a known amount of the this compound internal standard solution.
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid to facilitate the extraction of the phenolic compounds.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate to the acidified urine sample.
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate).
-
Add 50 µL of the derivatizing agent (e.g., BSTFA) to the reconstituted extract.
-
Seal the vial and heat at 60-70°C for 30 minutes to convert the phenols to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized analyte and internal standard.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized 3,5-Dimethylphenol and this compound.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 3,5-Dimethylphenol and a constant concentration of the this compound internal standard.
-
The concentration of 3,5-Dimethylphenol in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Synthesis of 3,5-Dimethylphenol
This protocol outlines a laboratory-scale synthesis of 3,5-Dimethylphenol from 3,5-dimethylcyclohex-2-en-1-one.[3]
Objective: To synthesize 3,5-Dimethylphenol.
Materials:
-
3,5-dimethylcyclohex-2-en-1-one
-
Glacial acetic acid
-
Bromine
-
Potassium hydroxide (KOH)
-
Ether
-
Carbon dioxide (dry ice or gas)
Procedure:
-
Bromination:
-
Dissolve 10 g of 3,5-dimethylcyclohex-2-en-1-one in 20 g of glacial acetic acid and cool the mixture in an ice-water bath.
-
Slowly add a mixture of 13 g of bromine and 10 g of glacial acetic acid to the cooled solution.
-
Allow the reaction mixture to stand at room temperature for at least 12 hours.
-
-
Heating and Hydrolysis:
-
Gently heat the reaction mixture to the boiling point of the acetic acid until the evolution of hydrobromic acid gas ceases.
-
After cooling, carefully pour the reaction mixture into a cooled solution of 75 g of potassium hydroxide in 150 g of water.
-
-
Extraction and Purification:
-
Extract any by-products with ether.
-
Saturate the alkaline aqueous solution with carbon dioxide to precipitate the 3,5-Dimethylphenol.
-
Collect the crude product and purify it by steam distillation. The 3,5-dimethylphenol will co-distill with the water.
-
Cool the distillate to crystallize the product. Filter the crystals and extract the filtrate with ether to recover any dissolved product.
-
Combine the crystalline product and the product from the ether extraction and dry. The final product should have a melting point of approximately 64°C.
-
Mandatory Visualizations
Workflow for Quantification of 3,5-Dimethylphenol in Urine
Caption: Workflow for the quantification of 3,5-Dimethylphenol in a urine sample.
Synthetic Pathway for 3,5-Dimethylphenol
Caption: Synthetic pathway for the preparation of 3,5-Dimethylphenol.
References
- 1. Total synthesis of landomycin A, a potent antitumor angucycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Guide: 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 3,5-Dimethylphenol-d10, including comparative data with its unlabeled counterpart. It also outlines a standard experimental protocol for molecular weight determination and illustrates the analytical workflow.
Core Data
The molecular weight of chemical compounds is a fundamental parameter in research and development, impacting everything from reaction stoichiometry to analytical characterization. For isotopically labeled compounds such as this compound, precise molecular weight determination is crucial for its application in metabolic studies, quantitative analysis, and as an internal standard.
Quantitative Data Summary
The table below summarizes the key molecular weight information for both this compound and its non-deuterated form, 3,5-Dimethylphenol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈D₁₀O | 132.226[1] | 1192812-51-3[1] |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16[2][3] | 108-68-9[2][4][5][6][7] |
Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The determination of the molecular weight of this compound is routinely achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the analyte from a mixture and then ionizes it to determine its mass-to-charge ratio, which directly corresponds to its molecular weight.
Objective: To verify the molecular weight of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane, Hexane)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polar)
-
Inert carrier gas (e.g., Helium, Hydrogen)
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable high-purity solvent. The concentration should be optimized to avoid detector saturation.
-
GC Separation:
-
The GC oven temperature program is set to ensure good separation of the analyte from any potential impurities and the solvent front. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried onto the analytical column by the inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase of the column.
-
-
MS Detection and Analysis:
-
As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are ionized, typically through electron ionization (EI).
-
The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of this compound.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the determination of the molecular weight of this compound using GC-MS.
Caption: A flowchart of the GC-MS analytical workflow.
References
- 1. This compound | CAS 1192812-51-3 | LGC Standards [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. CAS-108-68-9, 3,5-Dimethyl Phenol for Synthesis Manufacturers, Suppliers & Exporters in India | 076205 [cdhfinechemical.com]
- 4. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 5. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylphenol, 99+% | Fisher Scientific [fishersci.ca]
- 7. cdnisotopes.com [cdnisotopes.com]
Isotopic Purity of 3,5-Dimethylphenol-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 3,5-Dimethylphenol-d10, a deuterated analog of 3,5-Dimethylphenol. This document outlines the available quantitative data, detailed experimental protocols for purity assessment, and a typical quality control workflow.
Introduction
3,5-Dimethylphenol (also known as 3,5-xylenol) is an important intermediate in the synthesis of various chemical compounds, including antioxidants, pharmaceuticals, and resins.[1] Its deuterated form, this compound, serves as a valuable internal standard in mass spectrometry-based quantitative analysis. The stability of the deuterium labels and the mass shift they provide allow for precise and accurate quantification of the non-labeled analog in complex biological and environmental matrices. The utility of a deuterated standard is fundamentally dependent on its isotopic and chemical purity. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to more reliable analytical results.
Data Presentation
The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard. The following table summarizes the typical purity specifications from a commercial supplier.
| Parameter | Specification |
| Isotopic Purity | 98 atom % D |
| Chemical Purity | ≥98% |
| Deuteration Sites | Aromatic Ring (4), Methyl Groups (6) |
Data sourced from a commercial supplier of stable isotope-labeled compounds.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on analytical techniques that can differentiate between isotopes. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Isotopic Purity Determination by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography - GC with Electron Ionization - EI).
-
For ESI-HRMS, infuse the working solution directly or via a liquid chromatography system.
-
For GC-MS, inject the working solution onto a suitable GC column (e.g., a nonpolar or medium-polarity column) to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of 3,5-dimethylphenol.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species ([M+H]⁺ or M⁺·).
-
Identify and integrate the peak areas of all isotopologues (M, M-d1, M-d2, etc.).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, acetone-d6).
-
Add a known amount of an internal standard with a well-defined proton signal for quantitative ¹H NMR.
-
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the aromatic and methyl positions of 3,5-Dimethylphenol.
-
Compare the integral of the residual proton signals to the integral of the internal standard to determine the amount of non-deuterated or partially deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at chemical shifts corresponding to the aromatic and methyl positions confirms the sites of deuteration.
-
The relative integrals of these signals can provide information about the distribution of deuterium atoms within the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical quality control workflow for verifying the isotopic purity of a commercially supplied this compound standard.
References
An In-depth Technical Guide to 3,5-Dimethylphenol-d10: Synonyms and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synonyms, nomenclature, and chemical identifiers for 3,5-Dimethylphenol-d10, a deuterated analog of 3,5-Dimethylphenol. This information is critical for accurate identification, sourcing, and documentation in research, particularly in metabolomics, environmental analysis, and as an internal standard in mass spectrometry-based applications.
Chemical Identity and Nomenclature
This compound is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in analytical experiments.
The nomenclature for this compound follows standard chemical naming conventions, with the "-d10" suffix indicating the presence of ten deuterium atoms.
Synonyms:
While 3,5-Dimethylphenol has numerous common and trade names, the deuterated form is typically referred to by its systematic name or variations indicating the isotopic labeling. The most common synonym for the unlabeled compound is 3,5-Xylenol.[1][2][3][4][5][6]
IUPAC Nomenclature:
The systematic IUPAC name for the deuterated compound is 1,3,5-trideuterio-2-deuteriooxy-4,6-bis(trideuteriomethyl)benzene.[7][8] For the non-deuterated form, the IUPAC name is 3,5-dimethylphenol.[2]
Chemical and Physical Data
Quantitative data for this compound and its non-deuterated analog are summarized below. It is important to note that while extensive experimental data is available for 3,5-Dimethylphenol, specific physical properties for the deuterated analog, such as melting and boiling points, are not as readily available in the public domain. The properties of the deuterated compound are expected to be very similar to the unlabeled form.
Table 1: Chemical Identifiers
| Identifier | This compound | 3,5-Dimethylphenol |
| CAS Registry Number | 1192812-51-3[8] | 108-68-9[1][2][4] |
| Molecular Formula | (CD₃)₂C₆D₃OD | C₈H₁₀O[1][4] |
| InChI | InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD[7][8] | InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3[4] |
| InChIKey | TUAMRELNJMMDMT-UHFFFAOYSA-N | TUAMRELNJMMDMT-UHFFFAOYSA-N[1][4] |
| SMILES | [2H]Oc1c([2H])c(c([2H])c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H][7][8] | CC1=CC(=CC(=C1)O)C[2] |
Table 2: Physical and Chemical Properties
| Property | This compound | 3,5-Dimethylphenol |
| Molecular Weight | 132.226 g/mol | 122.1644 g/mol [4] |
| Accurate Mass | 132.1359[7][8] | 122.073164938 Da[2] |
| Appearance | White to Off-White Solid | Colorless to off-white crystalline solid[3][9] |
| Melting Point | Not available | 63-65 °C[9] |
| Boiling Point | Not available | 220-222 °C[9] |
| Purity | 98 atom % D | >98.0%(GC) |
Nomenclature and Identifier Relationships
The following diagram illustrates the relationships between the various synonyms and chemical identifiers for 3,5-Dimethylphenol and its deuterated analog.
Caption: Relationships between identifiers for this compound and its non-deuterated form.
Experimental Protocols
However, a general method for the preparation of the non-deuterated 3,5-Dimethylphenol involves the bromination of 3,5-dimethylcyclohex-2-en-1-one in glacial acetic acid, followed by heating to promote dehydrobromination and subsequent aromatization. The resulting phenol is then purified by steam distillation.[10] It is plausible that a similar synthetic route could be employed for the deuterated analog, starting with appropriately deuterated precursors.
For analytical purposes, methods such as gas chromatography (GC) are suitable for the separation and quantification of 3,5-Dimethylphenol.[3] When using this compound as an internal standard with mass spectrometry detection (GC-MS), the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions will be 10 mass units higher than the corresponding ions of the unlabeled compound, allowing for precise and accurate quantification.
References
- 1. 3,5-Dimethylphenol, 99+% | Fisher Scientific [fishersci.ca]
- 2. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 5. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 6. foodb.ca [foodb.ca]
- 7. This compound | CDN-D-6465-0.25G | LGC Standards [lgcstandards.com]
- 8. This compound | CAS 1192812-51-3 | LGC Standards [lgcstandards.com]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Characteristics of Deuterated 3,5-Xylenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated 3,5-Xylenol (also known as 3,5-dimethylphenol-d6). Due to the limited availability of specific experimental data for the deuterated form, this document presents the established physical properties of non-deuterated 3,5-Xylenol and discusses the anticipated effects of deuterium substitution. Detailed experimental protocols for determining these core physical properties are also provided.
Core Physical Characteristics
| Physical Property | Value |
| Molecular Formula | C₈H₁₀O (non-deuterated) / C₈H₄D₆O (deuterated)[2] |
| Molecular Weight | 122.17 g/mol (non-deuterated) / 128.2 g/mol (deuterated)[2] |
| Melting Point | 61-66 °C[3][4][5] |
| Boiling Point | 220-222 °C[4] |
| Density | 0.9726 g/cm³[6] |
| Solubility in Water | Slightly soluble[7] |
Expected Effects of Deuteration:
-
Melting and Boiling Points: Deuteration often leads to a slight increase in both melting and boiling points. The greater mass of deuterium results in lower vibrational frequencies and a lower zero-point energy for C-D bonds compared to C-H bonds. This can lead to stronger intermolecular forces, such as van der Waals interactions and hydrogen bonding, requiring more energy to break during phase transitions.[1]
-
Density: Due to the increased molecular weight from the substitution of hydrogen (atomic mass ~1) with deuterium (atomic mass ~2), the density of deuterated 3,5-Xylenol is expected to be higher than that of its non-deuterated form.
-
Solubility: The effect of deuteration on solubility is generally minor but can be complex. Changes in hydrogen bonding strength and polarity upon deuteration can slightly alter the solubility profile.
Experimental Protocols
The following are detailed methodologies for determining the key physical characteristics of phenolic compounds like 3,5-Xylenol. These protocols can be applied to both the deuterated and non-deuterated forms.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline 3,5-Xylenol is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample. The tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital melting point device) containing a heat-transfer fluid (e.g., silicone oil).[8][9]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of molten 3,5-Xylenol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[11][12]
-
Heating and Observation: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Qualitative Solubility Test:
-
Place approximately 20-30 mg of 3,5-Xylenol into a small test tube.
-
Add 1 mL of the solvent (e.g., water, ethanol, diethyl ether) to be tested.
-
Shake the test tube vigorously for 1-2 minutes.
-
Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If a significant amount of solid remains, it is classified as insoluble or slightly soluble.[13][14]
-
-
Quantitative Solubility Determination (Phenol-Water System):
-
Prepare a series of test tubes with known varying concentrations of 3,5-Xylenol in water.
-
Heat the test tubes in a water bath while stirring until a single clear phase is observed, and record this temperature.
-
Allow the solutions to cool and record the temperature at which turbidity or phase separation reappears.
-
Plotting the miscibility temperatures against the composition will yield a mutual solubility curve.[15][16]
-
Visualizations
The following diagrams illustrate the general workflow for the experimental determination of physical properties.
Caption: General workflow for melting point determination.
Caption: General workflow for boiling point determination.
References
- 1. youtube.com [youtube.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
- 5. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. foodb.ca [foodb.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]
- 16. physicochemicallab.wordpress.com [physicochemicallab.wordpress.com]
An In-depth Technical Guide to the Storage and Handling of 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage, handling, and safety protocols for 3,5-Dimethylphenol-d10. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Properties and Safety Data
Proper storage and handling of this compound are predicated on a thorough understanding of its physical and chemical properties, as well as its inherent hazards. While specific data for the deuterated form is limited, the properties are expected to be comparable to its non-deuterated analog, 3,5-Dimethylphenol.
Table 1: Physical and Chemical Properties of 3,5-Dimethylphenol
| Property | Value | Source |
| Appearance | Colorless to off-white crystalline solid | [1] |
| Molecular Formula | C₈H₁₀O | [2][3] |
| Molecular Weight | 122.16 g/mol | [2][3] |
| Melting Point | 61-66 °C | [4] |
| Boiling Point | 222 °C | [4] |
| Flash Point | 82 °C (179.6 °F) | |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[4][5] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[4][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][5] |
| Personal Protective Equipment (PPE) | - | Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][6] Use a dust mask or approved respirator.[7] |
| First Aid (Ingestion) | - | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][7] |
| First Aid (Skin Contact) | - | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][8] |
| First Aid (Eye Contact) | - | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |
Storage and Stability
The stability of this compound is crucial for the accuracy and reproducibility of experimental results. Adherence to proper storage conditions will prevent degradation of the compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20°C)[2] | Stable under normal temperatures.[1] |
| Atmosphere | Store in a dry, well-ventilated place.[6] | The compound is hygroscopic and should be protected from moisture.[1][9] |
| Container | Keep container tightly closed.[6] | Prevents contamination and exposure to moisture. |
| Incompatibilities | Separated from bases, acid chlorides, acid anhydrides, and oxidizing agents.[4][5] | Reacts with these materials, which can cause fires or explosions.[1] Corrodes steel, brass, and copper.[1] |
| Security | Store locked up.[5][6] | Due to its toxicity, access should be restricted. |
Handling Procedures
Due to its hazardous nature, strict handling protocols must be followed to minimize risk to personnel.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Caption: General Handling Workflow for this compound
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be observed when working with this compound.
Protocol 1: Preparation of a Stock Solution
-
Preparation: Work within a chemical fume hood. Ensure all necessary PPE is worn, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[4][6]
-
Weighing: Carefully weigh the desired amount of this compound solid. Avoid creating dust.[4][6]
-
Dissolution: In a suitable volumetric flask, dissolve the weighed compound in an appropriate solvent, such as ethanol or ether.
-
Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions outlined in Table 3.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Spill Response and Emergency Plan
Spill Cleanup:
-
For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[8]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[8]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[8]
-
Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[8]
Disposal:
-
Dispose of waste in a chemical incinerator equipped with an afterburner and scrubber, in accordance with all federal, state, and local environmental regulations.[1]
By adhering to the guidelines outlined in this document, researchers can ensure the safe and effective use of this compound in their work.
References
- 1. Page loading... [guidechem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3,5-Dimethylphenol SDS, 108-68-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3,5-Dimethylphenol-d10 Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and testing methodologies for the deuterated standard, 3,5-Dimethylphenol-d10. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and as internal standards.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative batch of this compound. This information is critical for ensuring the accuracy and reliability of experimental results.
| Parameter | Specification | Result | Method Reference |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | ≥98.0% | 99.5% | GC-MS |
| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | ¹H NMR / Mass Spec. |
| Molecular Formula | C₈D₁₀O | C₈D₁₀O | - |
| Molecular Weight | 132.23 g/mol | 132.23 g/mol | - |
| CAS Number | 1192812-51-3 | 1192812-51-3 | - |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Solubility | Soluble in Methanol | Conforms | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on established analytical techniques for the characterization of deuterated compounds.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired to confirm the absence of significant proton signals corresponding to the aromatic ring and methyl groups, which indicates a high degree of deuteration.
-
Residual proton signals from the solvent and any minor non-deuterated impurities are identified.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
-
The chemical shifts of the carbon atoms are compared to those of the non-deuterated 3,5-Dimethylphenol standard to ensure structural integrity.
-
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent (e.g., Dichloromethane, Methanol) at a concentration of approximately 1 mg/mL. A series of dilutions are made to create a calibration curve.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and retention times.
Isotopic Purity Determination
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
Methodology:
-
¹H NMR Method:
-
A known amount of a certified internal standard with a known proton concentration is added to the NMR sample of this compound.
-
The ¹H NMR spectrum is acquired.
-
The integral of the residual proton signals of this compound is compared to the integral of the internal standard.
-
The isotopic purity is calculated based on the relative integrals and the known concentrations of the sample and the standard.
-
-
Mass Spectrometry (MS) Method:
-
The mass spectrum of the this compound is acquired using GC-MS or direct infusion MS.
-
The relative intensities of the molecular ion peak (for the fully deuterated species) and the peaks corresponding to species with fewer deuterium atoms (M-1, M-2, etc.) are measured.
-
The isotopic distribution is used to calculate the atom percent of deuterium.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the certification of this compound.
Caption: Workflow for the synthesis and certification of a deuterated standard.
Caption: Experimental workflow for chemical purity determination by GC-MS.
An In-depth Technical Guide to the Synthesis of Deuterated Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated phenolic compounds. These isotopically labeled molecules are invaluable tools in drug discovery and development, metabolic research, and quantitative analysis. By replacing specific hydrogen atoms with deuterium, researchers can significantly alter the metabolic fate of a compound, elucidate reaction mechanisms, and create highly accurate internal standards for mass spectrometry. This document details common synthetic protocols, presents quantitative data for key transformations, and illustrates relevant workflows and biological pathways.
Introduction to Deuterated Phenolic Compounds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry and are found in a vast array of natural products and synthetic drugs. The strategic incorporation of deuterium, a stable isotope of hydrogen, can profoundly impact the physicochemical and biochemical properties of these molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve C-H bond cleavage, thereby improving a drug's pharmacokinetic profile, reducing toxic metabolites, and enhancing its therapeutic efficacy. Furthermore, the distinct mass of deuterium makes these compounds ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based quantification, enabling precise measurements in complex biological matrices.
Core Synthetic Methodologies
The synthesis of deuterated phenolic compounds can be broadly categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange on the phenolic scaffold and de novo synthesis from deuterated precursors.
Hydrogen-Deuterium (H-D) Exchange Reactions
H-D exchange is a widely used method for introducing deuterium into phenolic compounds. This approach is attractive due to its operational simplicity and the commercial availability of various deuterium sources, with deuterium oxide (D₂O) being the most common and cost-effective. The exchange can be promoted under acidic, basic, or metal-catalyzed conditions.
Acid-catalyzed H-D exchange is a straightforward method for deuterating the aromatic ring of phenols, particularly at the ortho and para positions, which are activated towards electrophilic substitution.
Experimental Protocol: Acid-Catalyzed Deuteration using a Solid-Supported Acid Catalyst (Amberlyst 15)
This protocol describes a general procedure for the deuteration of various phenolic compounds using the polymer-supported acid catalyst, Amberlyst 15.[1]
-
Catalyst Preparation: Dry the Amberlyst 15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.
-
Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound (2 mmol) in deuterium oxide (D₂O, 12 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the dried Amberlyst 15 resin (100 mg of resin per 100 mg of phenolic compound) to the solution.[1]
-
Reaction Conditions: Tightly seal the reaction vessel and heat the mixture in an oil bath at 110°C for 24 hours, with protection from light.[1]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the Amberlyst 15 resin. The resin can be washed with a suitable solvent (e.g., methanol) to recover any adsorbed product. The filtrate, containing the deuterated phenolic compound, can be lyophilized to remove the D₂O. Further purification can be achieved by recrystallization or column chromatography.
Transition metal catalysts, particularly platinum and palladium, are highly effective in promoting H-D exchange on aromatic rings under milder conditions than acid catalysis. Platinum-on-carbon (Pt/C) is a notable example that can achieve high levels of deuterium incorporation.
Experimental Protocol: Platinum-on-Carbon (Pt/C) Catalyzed Deuteration
This protocol provides a general method for the deuteration of aromatic compounds, including phenols, using a Pt/C catalyst with D₂O as the deuterium source.[2][3]
-
Reaction Setup: In a sealed tube, place the aromatic phenolic compound (500 mg) and 5% Pt/C (100 mg, 20 wt% of the substrate).[2]
-
Degassing: Evacuate the sealed tube and backfill with hydrogen (H₂) gas. Repeat this cycle twice to ensure an inert atmosphere.
-
Solvent Addition: Add deuterium oxide (D₂O, 17 mL) to the mixture.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 180°C) for 24 hours. The internal pressure will increase upon heating.[2]
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the deuterated product. Purification can be performed by column chromatography if necessary.
De Novo Synthesis
De novo synthesis involves the construction of the deuterated phenolic compound from smaller, deuterated building blocks. This method offers precise control over the location of deuterium incorporation but is generally more labor-intensive than H-D exchange. An example is the synthesis of deuterated curcumin, where deuterated vanillin is used as a starting material.
Quantitative Data on the Synthesis of Deuterated Phenolic Compounds
The efficiency of deuteration is typically assessed by the chemical yield of the product and the percentage of deuterium incorporation at specific sites, which is often determined by ¹H NMR spectroscopy or mass spectrometry.
| Phenolic Compound | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |
| Phenol | Pt/C catalyzed H-D exchange | 5% Pt/C, H₂ | D₂O | Room Temp. | 24 | ~100 | >98 (aromatic) | [2] |
| Hydroxytyrosol | Acid-catalyzed H-D exchange | Amberlyst 15 | D₂O | 110 | 24 | - | 100 (aromatic) | [1] |
| Quercetin-3-O-rutinoside (Rutin) | Base-catalyzed H-D exchange | Biologically compatible bases | D₂O | Room Temp. - 80 | - | Good | Selective (aromatic) | [4] |
| Resveratrol | De novo synthesis | - | - | - | - | - | - | [5][6] |
Note: Yields and deuterium incorporation can vary depending on the specific substrate and reaction conditions. "-" indicates data not specified in the cited source.
Experimental Workflows and Logical Relationships
The synthesis and application of deuterated phenolic compounds follow a logical progression of steps, from the initial deuteration reaction to the final analysis or use in biological systems.
General Workflow for H-D Exchange Synthesis and Purification
Caption: General workflow for the synthesis and purification of deuterated phenolic compounds via H-D exchange.
Application Workflow in Metabolomic Studies
Caption: Workflow for the application of deuterated phenolic compounds as internal standards in metabolomic studies.
Signaling Pathways Modulated by Phenolic Compounds
Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress. While the direct use of deuterated phenols to probe these pathways is an emerging area, understanding the targets of the parent compounds is crucial for designing such studies. Deuterated analogs can be used to study the metabolic stability and long-term effects on these pathways.
Caption: Key inflammatory and antioxidant signaling pathways modulated by phenolic compounds.[7][8]
Conclusion
The synthesis of deuterated phenolic compounds is a powerful strategy in modern chemical and biomedical research. The methodologies outlined in this guide, from straightforward H-D exchange reactions to more complex de novo syntheses, provide researchers with a versatile toolkit for creating these valuable labeled molecules. The ability to precisely introduce deuterium into phenolic structures opens up new avenues for understanding their metabolic fate, enhancing their therapeutic properties, and improving the accuracy of their quantification in biological systems. As our understanding of the biological roles of phenolic compounds continues to grow, the demand for and application of their deuterated analogs are set to expand significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of resveratrol derivatives as fetal hemoglobin inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]
- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 3,5-Dimethylphenol-d10
For researchers, scientists, and professionals in drug development, 3,5-Dimethylphenol-d10 serves as a critical internal standard in quantitative analytical methods. Its deuterated structure ensures that it behaves almost identically to its non-labeled counterpart, 3,5-dimethylphenol (also known as 3,5-xylenol), during sample preparation and analysis, while its distinct mass allows for accurate quantification using mass spectrometry. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and a detailed experimental protocol for the use of this compound in the analysis of phenolic compounds.
Commercial Availability
Several reputable chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Number(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| LGC Standards | CDN-D-6465 | 1192812-51-3 | C₈D₁₀O | 132.23 | 98 atom % D | min 98% |
| CymitQuimica | 3U-D6465 | 1192812-51-3 | (CD₃)₂C₆D₃OD | 132.14 | 98 atom % D | Not specified |
| Fisher Scientific | Varies by region | 1192812-51-3 | C₈D₁₀O | 132.23 | Not specified | Not specified |
Physicochemical Properties
While detailed experimental data for the deuterated form is not always available, the physical properties of the non-deuterated 3,5-Dimethylphenol (CAS 108-68-9) serve as a reliable reference.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 61-64 °C |
| Boiling Point | 222 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. |
Experimental Protocol: Quantification of Xylenol Isomers in Water by GC-MS with this compound as an Internal Standard
This protocol is adapted from established EPA methodologies for phenol analysis and is suitable for the quantification of xylenol isomers (e.g., 2,4-dimethylphenol, 2,6-dimethylphenol) in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[1] Stable isotope-labeled internal standards are crucial for correcting for analyte loss during sample preparation and for variations in instrument response.[2]
Reagents and Standards
-
This compound solution (Internal Standard): Prepare a stock solution of 1 mg/mL in methanol. From this, prepare a spiking solution of 10 µg/mL in methanol.
-
Xylenol Isomer Calibration Standards: Prepare a mixed stock solution of the target xylenol isomers at 1 mg/mL each in methanol. Create a series of calibration standards by diluting the mixed stock solution with reagent water to cover the desired concentration range (e.g., 0.1 to 50 µg/L).
-
Reagent Water: Deionized or distilled water, free of interfering analytes.
-
Methanol, Dichloromethane (DCM): HPLC or pesticide grade.
-
Sodium Sulfate (anhydrous): Granular, heated to 400°C for 4 hours to remove organic contaminants.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Sodium Hydroxide (NaOH): Pellets, analytical grade.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate per liter. Acidify the sample to pH < 2 with concentrated HCl.
-
Internal Standard Spiking: Add a known amount of the this compound spiking solution to each 1-liter sample, as well as to all calibration standards and blanks, to achieve a final concentration of 10 µg/L.
-
SPE Cartridge Conditioning: Use a C18 or similar SPE cartridge. Condition the cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2 through the cartridge. Do not allow the cartridge to go dry.
-
Sample Extraction: Pass the entire 1-liter sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Rinsing and Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water at pH < 2. Dry the cartridge by pulling a vacuum through it for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of DCM into a collection vial.
-
Drying and Concentration: Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent fused silica capillary column.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target xylenol isomer and for this compound.
-
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Target Xylenol Isomer | 122 (M+) | 107 | 77 |
| This compound | 132 (M+) | 116 | 82 |
Quantification
Construct a calibration curve by plotting the ratio of the peak area of the target xylenol isomer to the peak area of the this compound internal standard against the concentration of the xylenol isomer in the calibration standards. Determine the concentration of the xylenol isomers in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.
Experimental Workflow Diagram
References
An In-Depth Technical Guide to the NMR Spectral Data of 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dimethylphenol-d10. Due to the limited availability of specific experimental spectra for the deuterated form, this document presents the known spectral data for the non-deuterated analogue, 3,5-Dimethylphenol, and provides a theoretical framework for understanding the corresponding spectra of its deuterated counterpart. Detailed experimental protocols for acquiring such data are also included, alongside relevant biological pathway information.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3,5-Dimethylphenol. This information serves as a foundational reference for interpreting the spectra of its deuterated isotopologue, this compound.
¹H NMR Spectral Data of 3,5-Dimethylphenol
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| -OH | ~4.0 - 7.0 | Broad Singlet |
| H2, H4, H6 | 6.45 - 6.57 | Multiplet |
| -CH₃ | 2.21 - 2.22 | Singlet |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it readily exchanges with deuterium in the presence of D₂O.
¹³C NMR Spectral Data of 3,5-Dimethylphenol
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 (-OH) | 155.15 |
| C3, C5 (-CH₃) | 139.58 |
| C4 | 122.74 |
| C2, C6 | 113.33 |
| -CH₃ | 21.16 |
Theoretical NMR Spectra of this compound
This compound is a fully deuterated isotopologue where all ten protons have been replaced by deuterium atoms. The expected NMR spectra for this compound would be as follows:
-
¹H NMR: In a proton NMR experiment, this compound would be "silent," exhibiting no signals. This is because deuterium (²H) resonates at a different frequency from protium (¹H) and is not detected in a standard ¹H NMR experiment. The absence of signals makes it an excellent non-interfering solvent or internal standard for ¹H NMR spectroscopy.
-
¹³C NMR: The ¹³C NMR spectrum of this compound would be observable. The chemical shifts of the carbon atoms would be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons would exhibit coupling to deuterium, which has a spin I = 1. This results in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group). Furthermore, the nuclear Overhauser effect (NOE) that enhances the signal of protonated carbons would be absent for the deuterated carbons, potentially leading to lower signal intensities.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum.
Experimental Protocols
The following provides a generalized, detailed methodology for the acquisition of NMR spectra for a deuterated phenol like this compound.
Sample Preparation
-
Analyte: this compound.
-
Solvent: For ¹H and ¹³C NMR, a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) is typically used. For acquiring a ²H NMR spectrum, a non-deuterated solvent like pure H₂O or DMSO can be employed.
-
Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of solvent is generally sufficient for most NMR spectrometers.
-
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.
-
Add the appropriate volume of the chosen NMR solvent.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR Acquisition Parameters (Theoretical for residual protons):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and the absence of NOE from deuterium.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
²H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 10-15 ppm.
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Lock: The instrument lock should be turned off as the experiment is typically run in a non-deuterated solvent.
-
Visualization of Workflows and Pathways
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR spectral data.
Caption: Workflow for NMR data acquisition and analysis.
Biological Pathway: Bacterial Biodegradation of Dimethylphenols
3,5-Dimethylphenol, as a xenobiotic compound, can be metabolized by certain bacteria. One of the key routes for the degradation of aromatic compounds like dimethylphenols is through ring-cleavage pathways. The following diagram illustrates a simplified meta-cleavage pathway, which is relevant to the biodegradation of such molecules.
Caption: Simplified meta-cleavage pathway for bacterial biodegradation.
An In-depth Technical Guide to the Mass Spectrum of 3,5-Dimethylphenol-d10
This technical guide provides a detailed analysis of the mass spectrum of 3,5-Dimethylphenol-d10. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for isotopic labeling studies, metabolic tracking, and quantitative analysis. This document outlines the predicted mass spectral data, detailed experimental protocols for its acquisition, and visual representations of its fragmentation pathways and analytical workflow.
Predicted Mass Spectral Data
The primary fragmentation of phenols involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). For 3,5-Dimethylphenol, a significant fragmentation pathway is the loss of a methyl group. In the deuterated analog, we expect to see losses corresponding to deuterated fragments.
Below is a table summarizing the predicted m/z values for the major ions of this compound, contrasted with the observed fragments of 3,5-Dimethylphenol.
| m/z (3,5-Dimethylphenol) | Predicted m/z (this compound) | Ion Structure/Fragment Lost | Relative Intensity (Observed for non-deuterated) |
| 122 | 132 | [M]+• (Molecular Ion) | High |
| 121 | 130 | [M-D]+ | Moderate |
| 107 | 115 | [M-CD3]+ | High |
| 94 | 102 | [M-CO]+• | Low |
| 93 | 100 | [M-D-CO]+ | Low |
| 77 | 82 | [C6D5]+ | Moderate |
Note: Relative intensities for the deuterated compound are predicted and may vary based on experimental conditions.
Experimental Protocols
The following section details a generalized protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quality Control: Include a blank solvent sample and a non-deuterated 3,5-Dimethylphenol standard for comparison.
2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a capillary column is suitable.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of phenols.
-
Injector:
-
Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer is commonly used for GC-MS analysis.
-
Ionization Mode: Electron Ionization (EI) is the standard method for creating fragment ions.
-
Ionization Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 200 to cover the expected molecular ion and fragment ions.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
4. Data Analysis
-
Software: Use the instrument's data analysis software to view the total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to this compound.
-
Identification: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
-
Quantification: If quantitative analysis is required, construct a calibration curve from the peak areas of the working standards.
Visualizations
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
General Workflow for GC-MS Analysis
This diagram outlines the logical steps involved in the analysis of this compound using GC-MS.
References
Methodological & Application
Application Notes and Protocols for 3,5-Dimethylphenol-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dimethylphenol-d10 as an internal standard in the quantitative analysis of phenolic compounds, particularly its non-labeled counterpart, 3,5-Dimethylphenol (3,5-xylenol), and other structurally related analytes. The use of a stable isotope-labeled internal standard is a robust technique in analytical chemistry, primarily in chromatography-mass spectrometry (GC-MS and LC-MS) methods, to improve the accuracy and precision of quantification.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically enriched compound (the internal standard) to quantify a chemically identical or similar analyte in a sample. This compound, in which ten hydrogen atoms are replaced by deuterium, is an ideal internal standard for the analysis of 3,5-Dimethylphenol. Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference, it can be distinguished from the native analyte by the mass spectrometer, allowing for accurate quantification even if sample loss occurs during preparation or injection.
Application: Quantification of Xylenols in Environmental Matrices
A primary application for this compound is in the environmental monitoring of xylenol isomers in water and soil samples. Xylenols are used in the production of resins, disinfectants, and solvents, and their presence in the environment is of regulatory concern. Accurate quantification is crucial for assessing environmental contamination and human exposure.
Experimental Workflow: GC-MS Analysis of Xylenols in Water
The following diagram outlines a typical workflow for the analysis of xylenols in water samples using this compound as an internal standard.
Caption: Workflow for the GC-MS analysis of xylenols using an internal standard.
Experimental Protocol: GC-MS Analysis of 3,5-Dimethylphenol in Water
This protocol provides a general procedure for the quantification of 3,5-Dimethylphenol in water samples. Method validation and optimization are required for specific laboratory conditions and matrices.
1. Reagents and Materials
-
3,5-Dimethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
-
Deionized water
2. Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 3,5-Dimethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 3,5-Dimethylphenol stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations.
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation
-
Collect a 100 mL water sample in a clean glass container.
-
Spike the sample with a known volume of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/mL.
-
Adjust the pH of the sample to <2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction two more times with fresh DCM.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
(Optional but recommended for improved chromatography) Add 50 µL of BSTFA and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3,5-Dimethylphenol-TMS: Monitor m/z 194 (quantification) and 179 (qualifier).
-
This compound-TMS: Monitor m/z 204 (quantification) and 189 (qualifier).
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantification ions of 3,5-Dimethylphenol and this compound.
-
Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Determine the average RF from the calibration curve.
-
Calculate the concentration of 3,5-Dimethylphenol in the unknown sample using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 500 ng/mL |
| Method Detection Limit (MDL) | 0.5 - 2 ng/L |
| Method Quantitation Limit (MQL) | 1.5 - 6 ng/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Logical Relationship of Method Validation
The following diagram illustrates the logical relationship between the key parameters evaluated during the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS or LC-MS provides a highly accurate and precise method for the quantification of 3,5-Dimethylphenol and related phenolic compounds in various matrices. The principles and protocols outlined in these application notes serve as a foundation for researchers and analytical scientists to develop and validate robust analytical methods for environmental and biological monitoring. The implementation of such methods is essential for ensuring data quality and making informed decisions in research, drug development, and environmental protection.
Application Notes and Protocols for the Use of 3,5-Dimethylphenol-d10 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,5-Dimethylphenol-d10 as an internal standard in the quantitative analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of deuterated internal standards is a critical technique for improving the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.
Introduction
This compound is a deuterated analog of 3,5-dimethylphenol and serves as an excellent internal standard for the analysis of a wide range of phenolic compounds in various matrices, including environmental, biological, and pharmaceutical samples. Its chemical and physical properties are very similar to its non-deuterated counterpart and other phenolic analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium atoms allows for its clear differentiation from the target analytes in the mass spectrometer.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and inconsistencies in injection volume.
-
Matrix Effect Compensation: Helps to mitigate the enhancement or suppression of the analyte signal caused by co-eluting matrix components.
-
Robustness: Provides reliable quantification even with complex sample matrices.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications and sample matrices.
2.1. Materials and Reagents
-
Analytes: Phenolic compounds of interest (e.g., phenol, cresols, xylenols, chlorophenols).
-
Internal Standard: this compound.
-
Solvents: Dichloromethane, Methanol, Hexane (all GC-MS grade).
-
Derivatization Reagent (optional but recommended for improved peak shape and sensitivity): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.
-
Reagents for Sample Preparation: Anhydrous sodium sulfate, solid-phase extraction (SPE) cartridges (if required).
2.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each target phenolic analyte and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the primary stock solutions with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/µL).
-
Spike each calibration standard with a constant concentration of this compound internal standard (e.g., 20 ng/µL).
-
2.3. Sample Preparation
The following is a general procedure for a water sample. Modifications will be necessary for other matrices like soil, tissue, or pharmaceutical formulations.
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the sample to achieve a final concentration similar to the expected analyte concentration (e.g., 20 µg/L).
-
Extraction:
-
Adjust the sample pH to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
Derivatization (Optional):
-
Add 100 µL of BSTFA + 1% TMCS to the concentrated extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
2.4. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of phenols. Optimization may be required based on the specific instrument and analytes.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions for each target analyte and this compound. For this compound, the molecular ion (m/z 132) and a fragment ion (e.g., m/z 117) are typically monitored.
-
Data Presentation
The following table summarizes representative quantitative data for a GC-MS method for the analysis of selected phenols using this compound as an internal standard. This data is illustrative and actual performance may vary.
| Analyte | Linearity (R²) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) |
| Phenol | >0.995 | 85 - 110 | 0.5 | 1.5 |
| o-Cresol | >0.995 | 90 - 115 | 0.4 | 1.2 |
| m-Cresol | >0.995 | 90 - 115 | 0.4 | 1.2 |
| p-Cresol | >0.995 | 90 - 115 | 0.4 | 1.2 |
| 2,4-Dimethylphenol | >0.998 | 95 - 110 | 0.3 | 0.9 |
| 2-Chlorophenol | >0.996 | 88 - 112 | 0.5 | 1.5 |
| 2,4-Dichlorophenol | >0.997 | 92 - 108 | 0.2 | 0.6 |
Visualizations
Experimental Workflow for Phenol Analysis using this compound Internal Standard
Caption: A flowchart of the analytical procedure for the quantification of phenols.
Logical Relationship of Internal Standard Correction
Caption: The principle of internal standard calibration for accurate quantification.
Application Notes and Protocols for the Quantitative Analysis of 3,5-Dimethylphenol Using 3,5-Dimethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylphenol (3,5-DMP) is a phenolic compound of interest in environmental monitoring, food chemistry, and as a potential biomarker. Accurate and precise quantification of 3,5-DMP in complex matrices requires a robust analytical methodology. The use of a stable isotope-labeled internal standard, such as 3,5-Dimethylphenol-d10, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog mimics the chemical and physical behavior of the native analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
These application notes provide a detailed protocol for the quantitative analysis of 3,5-Dimethylphenol in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The methodology is based on established environmental analysis protocols and is suitable for adaptation to other matrices.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the analysis of 3,5-Dimethylphenol in various water samples using the described protocol. This data illustrates the typical performance of the method.
| Sample ID | Matrix | Analyte Concentration (µg/L) | Internal Standard Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| WW-01 | Wastewater Effluent | 12.5 | 92 | 4.8% |
| GW-01 | Groundwater | 2.1 | 98 | 6.2% |
| SW-01 | Surface Water | 5.8 | 95 | 5.5% |
| DW-01 | Drinking Water | < 0.5 (Not Detected) | 97 | N/A |
| Spike-01 | Spiked Wastewater | 24.2 (10 µg/L spike) | 93 | 4.1% |
Experimental Protocols
Scope and Applicability
This protocol is designed for the quantitative determination of 3,5-Dimethylphenol in water samples using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to a wide range of water matrices, including groundwater, surface water, and wastewater.
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (analytical grade or higher).
-
Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Standards:
-
3,5-Dimethylphenol (≥99% purity)
-
This compound (≥98% purity, deuterated)
-
-
Stock Solutions (1000 mg/L):
-
Analyte Stock: Accurately weigh 100 mg of 3,5-Dimethylphenol and dissolve in 100 mL of Methanol.
-
Internal Standard (IS) Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.
-
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L). Each calibration standard should contain a constant concentration of the internal standard (e.g., 10 µg/L).
Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 1-liter water sample in a clean glass bottle.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3,5-Dimethylphenol (Analyte): Quantifier ion m/z 122, Qualifier ions m/z 107, 77.
-
This compound (Internal Standard): Quantifier ion m/z 132, Qualifier ions m/z 115, 82.
-
-
Calibration and Quantification
-
Inject the prepared calibration standards into the GC-MS system.
-
For each calibration level, calculate the response factor (RF) using the following formula: RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)
-
Generate a calibration curve by plotting the response ratio (Area_analyte / Area_IS) against the concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Quantify the concentration of 3,5-Dimethylphenol in the samples by calculating the response ratio and using the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of 3,5-Dimethylphenol using this compound as an internal standard.
Caption: Quantitative analysis workflow for 3,5-Dimethylphenol.
Logical Relationship of Quantitation
This diagram shows the relationship between the analyte, internal standard, and the final calculated concentration.
Caption: Logic of internal standard-based quantification.
Application Note: Quantitative Analysis of 3,5-Dimethylphenol in Environmental Samples by Isotope Dilution Mass Spectrometry using 3,5-Dimethylphenol-d10
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3,5-dimethylphenol in environmental water samples. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with 3,5-Dimethylphenol-d10 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample extraction, instrument calibration, and data analysis, making it suitable for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
3,5-Dimethylphenol, a substituted phenol, is an important industrial chemical used in the synthesis of antioxidants, resins, and other chemical products. Its presence in the environment, primarily in water sources, is a concern due to its potential toxicity. Accurate and reliable quantification of 3,5-dimethylphenol is therefore crucial for environmental assessment and regulatory compliance.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision.[1][2] By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) into the sample at the earliest stage of analysis, any losses or variations during sample preparation and analysis are compensated for. This application note is based on the principles of established methodologies for phenol analysis, such as the US EPA Method 528, which outlines the determination of phenols in drinking water by solid-phase extraction and GC-MS.[3][4][5][6][7]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in altering the natural isotopic composition of the analyte in the sample by adding a known amount of an isotopically enriched standard (the "spike"). The concentration of the analyte is then determined by measuring the altered isotope ratio in the spiked sample.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Standards: 3,5-Dimethylphenol (≥99% purity), this compound (≥98% atom % D).
-
Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate (all GC-MS grade).
-
Reagents: Hydrochloric acid (HCl), Sodium sulfite, Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL).
-
Water: Deionized water (18 MΩ·cm).
Standard Preparation
-
Primary Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of 3,5-dimethylphenol in methanol.
-
Primary Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions with a 50:50 mixture of methanol and deionized water. The concentration of the internal standard should be kept constant in all calibration standards and samples.
Sample Preparation (adapted from EPA Method 528)
-
Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, add ~80 mg of sodium sulfite per liter. Acidify the sample to pH < 2 with concentrated HCl. Store at 4°C until extraction.
-
Spiking: Add a known amount of the this compound internal standard solution to each 1 L sample.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water (pH 2).
-
Load the spiked water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
-
Elution: Elute the analytes from the cartridge with 10 mL of ethyl acetate.
-
Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Caption: Detailed sample preparation workflow.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
3,5-Dimethylphenol: m/z 122 (quantifier), m/z 107 (qualifier).
-
This compound: m/z 132 (quantifier).
-
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1 | 50 | 15,000 | 750,000 | 0.020 |
| 2 | 5 | 50 | 76,000 | 755,000 | 0.101 |
| 3 | 10 | 50 | 152,000 | 748,000 | 0.203 |
| 4 | 25 | 50 | 380,000 | 752,000 | 0.505 |
| 5 | 50 | 50 | 755,000 | 750,000 | 1.007 |
| 6 | 100 | 50 | 1,510,000 | 749,000 | 2.016 |
Linearity: R² > 0.995
Method Performance
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Spike Recovery) | 95-105% |
Conclusion
The described Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust means for the quantification of 3,5-dimethylphenol in environmental water samples. The detailed protocol for sample preparation and GC-MS analysis can be readily implemented in analytical laboratories for routine monitoring and research purposes. The use of an isotopically labeled internal standard effectively mitigates matrix effects and ensures reliable data quality.
References
Application Note: Analysis of Phenolic Compounds in Environmental Water Samples Using 3,5-Dimethylphenol-d10 as an Internal Standard
Introduction
Phenolic compounds are a class of environmental pollutants that can be found in various water sources due to industrial discharge, agricultural runoff, and the degradation of natural organic matter.[1] Their presence in drinking and surface water is a significant concern due to their potential toxicity to aquatic life and humans.[1][2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in water to ensure public safety.[3][4][5]
This application note details a robust and reliable method for the quantitative analysis of phenols in water samples using gas chromatography-mass spectrometry (GC-MS) with 3,5-Dimethylphenol-d10 as an internal standard. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[6][7] This isotope dilution technique is a key feature of several EPA methods for the analysis of semivolatile organic compounds.[7]
Experimental Protocol
This protocol is adapted from established EPA methodologies, such as EPA Method 528, for the analysis of phenols in drinking water.[3][5]
1. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter of water.[7]
-
To preserve the sample, acidify to a pH ≤ 2 with 6 N hydrochloric acid (HCl).[5]
-
Store samples at 4°C and extract within seven days of collection. Analyze extracts within 40 days of extraction.[7]
2. Sample Preparation and Extraction
This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of phenolic compounds from the water sample.
-
Internal Standard Spiking: Spike the 1-liter water sample with a known concentration of this compound solution. A typical final concentration in the sample is 2 µg/L.[3]
-
SPE Cartridge Conditioning:
-
Use a solid-phase extraction cartridge containing a modified polystyrene-divinylbenzene copolymer (e.g., 500 mg).[3][5]
-
Wash the cartridge with 3 x 5 mL of dichloromethane (DCM).[5]
-
Condition the cartridge with 3 x 5 mL of methanol, ensuring the sorbent does not go dry.[5]
-
Equilibrate the cartridge with 10 mL of 0.05 N HCl.[5]
-
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[5]
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for 15 minutes.[5]
-
Elution:
-
Elute the trapped analytes from the cartridge with 5 mL of DCM.
-
Rinse the sample bottle with 10 mL of DCM and use this to further elute the cartridge.[5]
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[5]
3. Instrumental Analysis: GC-MS
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
-
GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is suitable.[8]
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 8°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.[6]
-
Monitor characteristic ions for each target phenol and for this compound.
-
Data Presentation
The following table summarizes typical performance data for the analysis of various phenols using a deuterated internal standard method. The values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Method Detection Limit (µg/L) | Recovery (%) |
| Phenol | 8.5 | 94 | 0.5 | 85-110 |
| 2-Chlorophenol | 9.2 | 128 | 0.2 | 90-115 |
| 2,4-Dimethylphenol | 10.1 | 122 | 0.1 | 92-112 |
| 2,4-Dichlorophenol | 11.5 | 162 | 0.1 | 88-110 |
| 4-Chloro-3-methylphenol | 12.3 | 142 | 0.15 | 85-115 |
| 2,4,6-Trichlorophenol | 13.8 | 196 | 0.2 | 80-120 |
| Pentachlorophenol | 18.2 | 266 | 0.5 | 75-125 |
| This compound (IS) | 10.1 | 132 | N/A | N/A |
Note: Retention times and quantitation ions are approximate and should be confirmed experimentally.
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Phenol Analysis in Water Samples
Caption: Workflow for the analysis of phenols in water using SPE and GC-MS.
Logical Relationship of Isotope Dilution
Caption: The principle of quantification using an internal standard in isotope dilution analysis.
References
- 1. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. velp.com [velp.com]
- 3. epa.gov [epa.gov]
- 4. rsc.org [rsc.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. epa.gov [epa.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Analytical Methods for Phenol Detection Using Deuterated Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phenol in various matrices using deuterated internal standards. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated standards, such as phenol-d5 or phenol-d6, is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]
Introduction
Phenol and its derivatives are important compounds in environmental monitoring, industrial process control, and biomedical research. Accurate and reliable quantification of these compounds is crucial. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like deuterated phenol, is considered a gold standard for quantitative analysis.[1] This approach involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. The deuterated standard behaves almost identically to the native analyte throughout extraction, derivatization (if necessary), and chromatographic separation. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, compensating for potential losses during sample workup and variations in instrument performance.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: GC-MS Method Performance for Phenol Analysis
| Parameter | Water Matrix | Soil/Sediment Matrix | Biological Matrix (Plasma) |
| Deuterated Standard | Phenol-d6 | Phenol-d6 | Phenol-d5 |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/L[2] | 0.035 mg/kg[3] | 2 - 30 pg/g[4] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/L[5] | ~0.1 mg/kg | 2 - 60 pg/g[4] |
| Recovery | 70-130%[6] | 67-97%[7] | 68-100%[4] |
| Precision (%RSD) | < 20%[6] | < 15%[7] | 3.7-11%[4] |
Table 2: LC-MS/MS Method Performance for Phenol Analysis
| Parameter | Water Matrix | Biological Matrix (Plasma/Serum) |
| Deuterated Standard | Phenol-d5 | Quercetin-d3 (as an example for phenolic compounds)[8] |
| Limit of Detection (LOD) | 4.38 - 89.7 ng/L[9] | Not explicitly found for phenol, but can be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | 7.83 - 167 ng/L[9] | Not explicitly found for phenol, but can be in the low ng/mL range. |
| Recovery | 79.1-95.1%[9] | >60%[8] |
| Precision (%RSD) | < 10% | < 15% |
Experimental Workflows and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phenol. Due to the polar nature of phenols, derivatization is often required to improve their volatility and chromatographic peak shape.[10]
References
- 1. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. epa.gov [epa.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method [mdpi.com]
- 10. journal.gnest.org [journal.gnest.org]
LC-MS/MS protocol for 3,5-Dimethylphenol-d10
An LC-MS/MS protocol for the quantification of 3,5-Dimethylphenol using its deuterated internal standard, 3,5-Dimethylphenol-d10, has been developed for research and drug development applications. This method is applicable for the analysis of aqueous samples, such as environmental water or biological matrices, after appropriate sample preparation.
Introduction
3,5-Dimethylphenol is a chemical compound that can be found in various environmental and biological samples. Accurate and sensitive quantification of this analyte is crucial for environmental monitoring and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique in mass spectrometry to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results. This application note provides a detailed protocol for the analysis of 3,5-Dimethylphenol using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
3,5-Dimethylphenol
-
This compound
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
A standard liquid chromatography system coupled with a triple quadrupole mass spectrometer is required for this analysis. The specific parameters provided below are a general guideline and may need to be optimized for the specific instrumentation used.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction (SPE) method is employed to extract and concentrate the analyte from aqueous samples.
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load 100 mL of the aqueous sample, spiked with the internal standard (this compound), onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any interfering substances.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Method
2.4.1 Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 30% B to 95% B in 5 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
2.4.2 Mass Spectrometry Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI- |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Gas Flow | Instrument dependent |
2.4.3 MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,5-Dimethylphenol | 121.1 | 106.1 | 20 |
| This compound | 131.1 | 113.1 | 22 |
Results and Discussion
The described method demonstrates good linearity, sensitivity, and accuracy for the quantification of 3,5-Dimethylphenol. The use of the deuterated internal standard, this compound, effectively compensates for any sample matrix effects.
Quantitative Performance
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (%RSD) | < 10% |
Workflow Diagram
Caption: LC-MS/MS workflow for 3,5-Dimethylphenol analysis.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 3,5-Dimethylphenol in aqueous samples, utilizing this compound as an internal standard. The protocol is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurements of this compound. The provided method parameters can serve as a starting point for further optimization based on specific laboratory instrumentation and sample matrices.
Preparation of 3,5-Dimethylphenol-d10 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 3,5-Dimethylphenol-d10 stock solutions. This compound is a deuterated stable isotope-labeled compound commonly utilized as an internal standard in quantitative mass spectrometry-based analyses. Its application is crucial for the accurate quantification of 3,5-Dimethylphenol in various matrices, which is relevant in environmental analysis, drug metabolism studies, and as a precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][]
Physicochemical and Safety Data
Accurate preparation of stock solutions begins with a thorough understanding of the compound's properties and the necessary safety precautions.
Properties of 3,5-Dimethylphenol
| Property | Value | Source |
| Synonyms | 3,5-Xylenol-d10, sym-m-xylenol-d10 | [3] |
| Appearance | Colorless to off-white crystalline solid | [3] |
| Molecular Formula | C₈D₁₀O | [3] |
| Molecular Weight | 132.22 g/mol (approx. for d10) | [3] |
| Melting Point | 61-66 °C | [4] |
| Boiling Point | 222 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol, ethanol, and ether. | [1][5] |
| Storage Temperature | Room Temperature |
Safety and Handling Precautions
3,5-Dimethylphenol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4][6] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Hazard Controls | First Aid Measures |
| Safety glasses with side-shields or goggles | Use in a well-ventilated area or fume hood. | If inhaled: Move person into fresh air. |
| Chemical-resistant gloves (e.g., nitrile) | Avoid formation of dust and aerosols. | In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Laboratory coat | Store in a tightly closed container in a dry and well-ventilated place. | In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
This table summarizes general safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[3][4][6][7]
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the gravimetric and volumetric preparation of a 1 mg/mL primary stock solution of this compound in methanol. Methanol is a common solvent for preparing stock solutions of phenolic compounds for analytical purposes.[8]
Materials and Equipment
-
This compound (neat solid)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask with stopper[5]
-
Weighing paper or boat
-
Spatula
-
Glass funnel
-
Pasteur pipette or dropper
-
Beaker
-
Wash bottle with methanol
Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for the accurate preparation of a this compound stock solution.
Step-by-Step Procedure
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound can be hygroscopic.
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully weigh approximately 10 mg of this compound. It is not necessary to weigh exactly 10.0 mg, but it is crucial to record the exact mass to four decimal places (e.g., 0.0102 g).
-
-
Dissolution:
-
Place a clean, dry glass funnel into the neck of a 10 mL Class A volumetric flask.
-
Quantitatively transfer the weighed this compound into the volumetric flask. This can be done by carefully tapping the weighing paper.
-
Rinse the weighing paper with small amounts of methanol into the funnel to ensure all the compound is transferred.
-
Remove the funnel and add methanol to the volumetric flask until it is approximately half-full.
-
Gently swirl the flask to completely dissolve the solid.
-
-
Dilution to Volume:
-
Homogenization:
-
Stopper the volumetric flask securely.
-
Invert the flask and swirl it. Repeat this process approximately 15-20 times to ensure the solution is homogeneous.[8]
-
-
Calculation of the Exact Concentration:
-
The exact concentration of the stock solution is calculated using the following formula: Concentration (mg/mL) = (Mass of this compound in mg) / (Volume of volumetric flask in mL)
-
For example, if 10.2 mg of the compound was used to prepare a 10 mL solution, the concentration is 1.02 mg/mL.
-
-
Labeling and Storage:
-
Clearly label the flask with the name of the compound (this compound), the exact concentration, the solvent (methanol), the date of preparation, and the preparer's initials.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.
-
Store the stock solution in a cool, dark place. For long-term storage, refrigeration at 2-8 °C is recommended to minimize solvent evaporation and potential degradation. Deuterated compounds are generally stable, but proper storage ensures their integrity.[7][10]
-
Preparation of Working Solutions
Working solutions are typically prepared by diluting the primary stock solution to the desired concentration for a specific application.
Workflow for Working Solution Preparation
References
- 1. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 3. coleparmer.com [coleparmer.com]
- 4. chromservis.eu [chromservis.eu]
- 5. Volumetric Flask: The Key to Accurate Solution Preparation in Laboratories | LabFriend Australia [labfriend.com.au]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. 3. Preparation of a Standard Solution with a Volumetric Flask [chem.zenkyo.h.kyoto-u.ac.jp]
- 10. researchgate.net [researchgate.net]
Applications of 3,5-Dimethylphenol-d10 in Metabolomics Research
Application Note & Protocol
Introduction
In the field of metabolomics, the precise and accurate quantification of small molecules is paramount to understanding complex biological systems. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for correcting variations in sample preparation and instrument response. 3,5-Dimethylphenol-d10, a deuterated analog of 3,5-dimethylphenol, serves as an excellent internal standard for the quantitative analysis of phenolic compounds in various biological matrices. Its chemical and physical properties closely mimic those of its non-labeled counterpart and other structurally similar phenols, ensuring reliable normalization during sample extraction, derivatization, and analysis. This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research, particularly for targeted quantitative analysis.
Core Applications
The primary application of this compound in metabolomics is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), particularly coupled with gas chromatography (GC) or liquid chromatography (LC). Its utility is most pronounced in:
-
Targeted Metabolomics: For the accurate quantification of 3,5-dimethylphenol and other structurally related phenolic compounds in biological samples such as plasma, urine, and tissue extracts.
-
Metabolic Profiling: To ensure data quality and comparability across different samples and batches in studies aiming to profile a specific class of metabolites (i.e., phenols).
-
Pharmacokinetic and Toxicological Studies: To precisely measure the concentration of xenobiotic phenolic compounds and their metabolites over time.
Experimental Protocols
General Protocol for Sample Preparation from Biological Fluids (Plasma/Urine)
This protocol outlines the general steps for extracting phenolic compounds from plasma or urine samples using this compound as an internal standard.
Materials:
-
Biological sample (plasma, serum, or urine)
-
This compound solution (in methanol, concentration verified)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice to prevent degradation of metabolites.
-
Internal Standard Spiking: To 100 µL of the biological sample in a centrifuge tube, add a pre-determined amount of the this compound internal standard solution. The amount of IS added should result in a peak intensity within the linear range of the instrument and be comparable to the expected analyte concentration.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. This will precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites and the internal standard, and transfer it to a new centrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) or a suitable solvent for GC-MS derivatization.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS or GC-MS analysis.
LC-MS/MS Method for Quantification of Phenolic Compounds
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Example for 3,5-Dimethylphenol):
The following table provides example Multiple Reaction Monitoring (MRM) parameters for 3,5-Dimethylphenol and its deuterated internal standard. These would need to be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,5-Dimethylphenol | 121.1 | 107.1 | 15 |
| 121.1 | 77.0 | 15 | |
| This compound (IS) | 131.1 | 112.1 | 15 |
| 131.1 | 80.0 | 15 |
Note: The precursor ion for this compound will be higher by the mass of the deuterium atoms. The fragmentation pattern will also shift accordingly. The exact m/z values for the product ions of the deuterated standard need to be determined experimentally.
Data Presentation
Quantitative Analysis Example
A calibration curve should be prepared by analyzing standards containing known concentrations of the analyte (e.g., 3,5-Dimethylphenol) and a constant concentration of the internal standard (this compound). The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,900 | 149,800 | 0.5067 |
| 100 | 151,200 | 150,500 | 1.0046 |
| 500 | 760,500 | 151,800 | 5.0099 |
The resulting linear regression would then be used to calculate the concentration of the analyte in unknown samples.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard like this compound.
This workflow highlights the critical step of adding the internal standard at the beginning of the sample preparation process to account for variability in all subsequent steps.
Application Notes and Protocols for the Use of 3,5-Dimethylphenol-d10 as a Surrogate Standard in Extraction Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly in the analysis of complex matrices such as environmental samples or biological fluids, accurate quantification of target analytes is paramount. Sample preparation and extraction procedures, while necessary to isolate and concentrate analytes, can be prone to variability and loss. To correct for these potential errors, surrogate standards are employed. A surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be present in the original sample. It is added to the sample in a known amount before any preparation steps. By measuring the recovery of the surrogate standard, analysts can estimate and correct for the loss of target analytes during the entire analytical process, thereby improving the accuracy and reliability of the results.
3,5-Dimethylphenol-d10, a deuterated form of 3,5-dimethylphenol, serves as an excellent surrogate standard for the analysis of various phenolic compounds. Its chemical and physical properties closely mimic those of many common phenols, ensuring it behaves similarly during extraction and analysis. The deuterium labeling provides a distinct mass spectrometric signature, allowing it to be easily distinguished from the non-labeled target analytes by a mass spectrometer. This application note provides a detailed protocol for the use of this compound as a surrogate standard in the solid phase extraction (SPE) of phenols from water samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Surrogate Standards
The fundamental principle behind the use of a surrogate standard is to account for analyte losses at every stage of the analytical method, from sample extraction to final instrumental analysis. By tracking the recovery of the surrogate, a correction factor can be applied to the quantified amounts of the target analytes.
Experimental Protocols
This protocol is adapted from established methodologies for the analysis of phenols in water, such as those outlined in EPA Method 528.[1][2] It is intended as a general guideline and may require optimization for specific sample matrices and target analytes.
Materials and Reagents
-
This compound surrogate standard solution: 100 µg/mL in methanol
-
Target phenol standards: As required for calibration
-
Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate (pesticide grade or equivalent)
-
Reagents: Hydrochloric acid (HCl), Sodium sulfite
-
Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar sorbent suitable for phenol extraction
-
Sample Collection Bottles: 1 L amber glass bottles with PTFE-lined caps
-
Standard laboratory glassware and equipment: Volumetric flasks, pipettes, vials, nitrogen evaporator, vortex mixer, centrifuge.
Sample Preparation and Extraction Workflow
Detailed Protocol
-
Sample Collection and Preservation:
-
Surrogate Spiking:
-
To the 1 L sample, add a known volume of the this compound surrogate standard solution (e.g., 20 µL of a 100 µg/mL solution to achieve a final concentration of 2 µg/L).
-
Mix the sample thoroughly.
-
-
Solid Phase Extraction (SPE):
-
Cartridge Conditioning:
-
Wash the PS-DVB SPE cartridge with 5 mL of dichloromethane (DCM).
-
Condition the cartridge with 5 mL of methanol, ensuring the sorbent does not go dry.
-
Equilibrate the cartridge with 10 mL of reagent water at pH < 2.
-
-
Sample Loading:
-
Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any co-adsorbed interfering compounds.
-
Dry the cartridge by pulling a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained phenols from the cartridge with two 5 mL aliquots of dichloromethane (DCM) into a collection tube.
-
-
-
Eluate Concentration:
-
Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (approximately 35-40°C).
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program would be: initial temperature of 60°C for 5 minutes, ramp at 8°C/min to 300°C, and hold for 10 minutes.[2] This program should be optimized for the specific target analytes.
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity. The mass spectrometer should be tuned according to the manufacturer's instructions.
Data Presentation and Quality Control
The recovery of the this compound surrogate is a critical quality control parameter. It is calculated as follows:
% Recovery = (Amount of Surrogate Detected / Amount of Surrogate Spiked) x 100
The recovery should fall within a predefined acceptance range, typically 70-130%, although this can vary depending on the specific method and regulatory requirements. If the surrogate recovery is outside of this range, it may indicate a problem with the sample extraction or analysis, and the results for the target analytes in that sample should be flagged.
| Parameter | Acceptance Criteria | Purpose |
| Surrogate Recovery | 70-130% | To monitor the efficiency of the sample preparation and extraction process for each individual sample. |
| Method Blank | Below detection limit | To ensure that no contamination is introduced during the analytical process. |
| Laboratory Control Spike (LCS) | Analyte recoveries within 70-130% | To assess the overall performance of the analytical method in a clean matrix. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Analyte recoveries and RPD within established limits | To evaluate the effect of the sample matrix on the analytical method. |
Note: The acceptance criteria presented in the table are typical values and may be adjusted based on the specific analytical method and laboratory standard operating procedures.
Conclusion
This compound is a highly effective surrogate standard for the analysis of phenolic compounds in various matrices. Its chemical similarity to the target analytes and distinct mass spectrometric signature allow for accurate monitoring and correction of analyte losses during sample preparation and analysis. The use of this surrogate, in conjunction with a well-defined extraction protocol such as the one described here, significantly enhances the quality and reliability of quantitative results for researchers, scientists, and drug development professionals. The detailed protocol and quality control measures provided in this application note offer a robust framework for the implementation of this compound in routine analytical testing.
References
Application Note: Quantification of 3,5-Dimethylphenol in Human Urine Using Isotope Dilution GC-MS/MS for Exposure Monitoring
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3,5-dimethylphenol (3,5-xylenol) in human urine. The method is intended for researchers, scientists, and drug development professionals involved in biomonitoring studies to assess human exposure to xylene isomers. The protocol employs enzymatic hydrolysis to liberate conjugated phenols, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analysis is performed by gas chromatography-tandem mass spectrometry (GC-MS/MS) using 3,5-dimethylphenol-d10 as a stable isotope-labeled internal standard for accurate quantification. This isotope dilution approach minimizes matrix effects and ensures high accuracy and precision.
Introduction
3,5-Dimethylphenol is a metabolite of xylene, a widely used industrial solvent found in gasoline, paints, and other consumer products.[1] Monitoring urinary levels of 3,5-dimethylphenol provides a reliable measure of exposure to its parent compounds.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds in complex biological matrices like urine. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring the accuracy of the results. This document provides a comprehensive protocol for this analysis, from sample preparation to data acquisition.
Experimental Protocols
Materials and Reagents
-
3,5-Dimethylphenol (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
β-Glucuronidase from Helix pomatia (≥100,000 units/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Formic acid (reagent grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL)[3]
-
Deionized water
-
Pooled human urine (for calibration standards and quality controls)
Sample Preparation
-
Urine Sample Hydrolysis:
-
Pipette 2 mL of urine into a glass screw-cap tube.[3]
-
Spike the sample with 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).[3]
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0) containing approximately 200 units of β-glucuronidase.[3]
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis of glucuronide and sulfate conjugates.[2][3]
-
-
Solid-Phase Extraction (SPE):
-
Acidify the hydrolyzed urine sample with 300 µL of formic acid.[3]
-
Condition the SPE cartridge sequentially with 1 mL of ethyl acetate, 1 mL of methanol, and 1 mL of 1% formic acid in water.[3]
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of 15% methanol in 1% formic acid in water.[3]
-
Dry the cartridge under vacuum for 20 minutes.[3]
-
Elute the analytes with 2 x 250 µL of ethyl acetate into a clean collection tube.[3]
-
-
Derivatization:
GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole or equivalent
-
Column: Agilent DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent[4]
-
Injection Volume: 1 µL, splitless
-
Injector Temperature: 290°C[3]
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 40°C/min to 130°C
-
Ramp 2: 7°C/min to 230°C
-
Ramp 3: 10°C/min to 300°C, hold for 10 min[3]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: GC-MS/MS Parameters for 3,5-Dimethylphenol and its Deuterated Internal Standard
| Compound | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,5-Dimethylphenol | TMS | 194 | 179 | 10 |
| This compound | TMS | 204 | 189 | 10 |
Note: The molecular weight of the TMS derivative of 3,5-Dimethylphenol is 194.35 g/mol .[5] The precursor ion at m/z 194 represents the molecular ion, and the product ion at m/z 179 corresponds to the loss of a methyl group. The transitions for the deuterated standard are inferred based on the addition of 10 atomic mass units from the deuterium labels.
Table 2: Method Validation Parameters (Compiled from similar phenolic compound analyses)
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | [3] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | [3] |
| Accuracy (Recovery) | 78 - 118% | [3] |
| Precision (RSD) | < 17% | [3] |
Visualizations
Caption: Experimental workflow for the analysis of 3,5-Dimethylphenol in urine.
Caption: Use of an internal standard for accurate quantification.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 2. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylphenol, TMS derivative [webbook.nist.gov]
Troubleshooting & Optimization
Stability of 3,5-Dimethylphenol-d10 in acidic/basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3,5-Dimethylphenol-d10 in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic conditions?
A1: Generally, phenolic compounds like 3,5-Dimethylphenol are more stable in acidic to neutral conditions. In basic (alkaline) conditions, phenols deprotonate to form phenoxide ions. While the phenoxide ion itself is stable due to resonance, it is also more susceptible to oxidative degradation. The stability of this compound is expected to follow a similar pattern. At very low or high pH values, and in the presence of strong oxidizing agents or elevated temperatures, degradation is more likely to occur.
Q2: Will the deuterium labeling of this compound affect its stability compared to the non-deuterated form?
A2: The deuterium labeling in this compound, where hydrogen atoms on the aromatic ring and the methyl groups are replaced by deuterium, is generally not expected to significantly alter its fundamental stability under acidic or basic conditions. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which might lead to a minor kinetic isotope effect in reactions involving the cleavage of these bonds. However, for general stability concerning pH, the electronic effects of the hydroxyl and methyl groups on the aromatic ring are the dominant factors.
Q3: What are the potential degradation pathways for this compound under stress conditions?
A3: Under stress conditions, particularly in the presence of oxidizing agents, this compound can undergo degradation. In basic solutions, the formation of the phenoxide ion makes the aromatic ring more electron-rich and thus more susceptible to oxidation. Potential degradation pathways can involve the formation of quinone-like structures and further oxidation products, leading to ring-opening. In strongly acidic conditions and at high temperatures, other reactions like sulfonation (if sulfuric acid is used) or other electrophilic aromatic substitutions could potentially occur, although these are less common degradation pathways under typical experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound signal during analysis of a sample prepared in basic solution. | The compound may have degraded due to the basic conditions, especially if exposed to air (oxygen) or light for an extended period. | Prepare samples in basic solutions immediately before analysis. Keep solutions protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Lowering the temperature can also help slow down degradation. |
| Unexpected peaks appearing in the chromatogram of a stability study sample. | These may be degradation products of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. This can help in understanding the degradation pathway. Compare with a control sample stored under inert and protected conditions. |
| Inconsistent stability results between experimental runs. | Variability in pH, temperature, exposure to light, or oxygen levels. | Ensure precise control of all experimental parameters. Use calibrated pH meters, temperature-controlled incubators, and standardized procedures for sample handling to ensure reproducibility. |
Stability Data Summary
| Condition | pH Range | Expected Stability | Potential Degradation |
| Strong Acid | < 3 | Generally Stable | Potential for slow acid-catalyzed reactions at elevated temperatures. |
| Weak Acid | 3 - 6 | High Stability | Minimal degradation expected. |
| Neutral | 6 - 8 | High Stability | Minimal degradation expected. |
| Weak Base | 8 - 11 | Moderately Stable | Increased susceptibility to oxidation. |
| Strong Base | > 11 | Low Stability | Prone to rapid oxidative degradation, especially in the presence of air. |
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in acidic and basic solutions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Preparation of Test Solutions:
-
For each pH condition to be tested (e.g., pH 3, 7, and 11), pipette a known volume of the stock solution into a volumetric flask.
-
Add the appropriate buffer or acidic/basic solution to dilute the stock solution to a final concentration of, for example, 10 µg/mL.
-
Prepare a control sample by diluting the stock solution with HPLC-grade water or the initial mobile phase of the analytical method.
4. Incubation:
-
Store the test solutions and the control sample under controlled conditions. For accelerated stability testing, a temperature of 40°C is often used.
-
Protect all samples from light by using amber vials or by wrapping them in aluminum foil.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for analysis.
5. Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS).
-
The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradation products.
-
Quantify the amount of this compound remaining at each time point.
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathway under basic conditions.
Technical Support Center: 3,5-Dimethylphenol-d10 Quantification
Welcome to the technical support center for the quantification of 3,5-Dimethylphenol-d10. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: A "matrix" refers to all the components in a sample other than the analyte of interest.[1] Matrix effects are the influence of these co-eluting components on the ionization efficiency of the target analyte, in this case, this compound, during mass spectrometry analysis.[1][2][3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the quantification.[2][4] Inaccurate results due to matrix effects can lead to erroneous reporting of the analyte's concentration.[3]
Q2: My results for this compound are inconsistent. How can I determine if matrix effects are the cause?
A2: Inconsistent results are a common symptom of matrix effects. To determine if matrix effects are responsible, you can perform a post-extraction spike experiment.[2][5] This involves comparing the signal response of this compound in a clean solvent to the response of the same amount of analyte spiked into an extracted blank matrix sample.[2][5] A significant difference between these two signals indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected.[2][5] Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement.[6]
Q3: What are the typical sources of matrix effects when analyzing phenolic compounds like this compound in biological samples?
A3: For phenolic compounds in biological matrices such as plasma, urine, or tissue, the primary sources of matrix effects are endogenous components like salts, proteins, lipids, and phospholipids.[1] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI). Other potential sources include exogenous substances introduced during sample collection and preparation, such as anticoagulants, tube additives, or contaminants from plasticware.[4]
Q4: How does using a deuterated internal standard like this compound help mitigate matrix effects, and what are its limitations?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique to correct for matrix effects.[2] Since a SIL-IS is chemically identical to the analyte, it is assumed to have the same chromatographic retention time and ionization behavior. Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be compensated for. However, even a SIL-IS may not be able to overcome significant sensitivity loss due to severe ion suppression.[7] It is also crucial that the internal standard co-elutes precisely with the analyte for effective compensation.[1]
Q5: What are the most effective strategies to reduce or eliminate matrix effects in my assay?
A5: The most effective way to combat matrix effects is to remove the interfering components through efficient sample preparation.[1][7] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up samples than protein precipitation (PPT).[1][7] Chromatographic separation can also be optimized to separate the analyte from interfering matrix components.[2] Diluting the sample extract can also reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.[2][8] In some cases, switching the ionization technique, for example from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can be beneficial as APCI is often less susceptible to matrix effects.[5][9]
Troubleshooting Guides
Problem: Poor reproducibility and precision in quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Assess Matrix Variability: Evaluate the matrix effect in at least six different lots of the biological matrix.[9][10] Prepare low and high concentration QC samples in each lot and check if the precision of the determined concentrations is within the acceptance criteria (typically ≤15%).[10]
-
Improve Sample Cleanup: If variability is high, enhance your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) to remove a broader range of interferences.[7]
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from the regions of ion suppression or enhancement.
-
Problem: The internal standard (this compound) signal is highly variable across different samples.
-
Possible Cause: Inconsistent and severe ion suppression or enhancement affecting the internal standard.
-
Troubleshooting Steps:
-
Investigate the Source of Variability: Use the post-column infusion technique to identify at what retention times significant ion suppression or enhancement occurs.[5]
-
Check for Co-eluting Interferences: If the internal standard elutes in a region of high matrix interference, modify the chromatographic method to shift its retention time.
-
Re-evaluate Sample Preparation: Your current sample preparation may not be adequately removing the specific interferences affecting the internal standard. Experiment with different SPE sorbents or LLE solvents.
-
Quantitative Data Summary
The following table provides an illustrative example of how to calculate and present data for a matrix effect experiment for this compound.
| Sample Set | Description | Mean Peak Area (n=5) | Calculation | Result |
| A | This compound in Neat Solvent | 150,000 | - | - |
| B | Post-Extraction Spike (Blank Matrix Extract + Analyte) | 105,000 | Matrix Effect (%) = (B/A) * 100 | 70% (Ion Suppression) |
| C | Pre-Extraction Spike (Blank Matrix + Analyte, then Extracted) | 84,000 | Recovery (%) = (C/B) * 100 | 80% |
| Process Efficiency (%) = (C/A) * 100 | 56% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
This protocol provides a method to quantitatively assess the magnitude of matrix effects.
-
Prepare Solutions:
-
Solution A: Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Solution B: Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with the same concentration of this compound as in Solution A.
-
-
Analysis:
-
Inject and analyze both Solution A and Solution B using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix: MF = (Peak Area in Solution B) / (Mean Peak Area in Solution A) .
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the coefficient of variation (CV) of the MF across the different matrix lots. A CV of ≤15% is generally considered acceptable.[10]
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a generic protocol for reducing matrix interferences from biological fluids.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading: Pretreat the biological sample (e.g., plasma) by diluting it with a weak buffer. Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute the analyte of interest, this compound, using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the analysis of this compound.
Caption: Mechanism of Ion Suppression in Mass Spectrometry.
Caption: Workflow for Evaluating and Mitigating Matrix Effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Analysis of 3,5-Dimethylphenol-d10 by Gas Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 3,5-Dimethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC injector temperature for this compound?
A1: The ideal injector temperature for this compound ensures efficient and reproducible vaporization of the analyte without causing thermal degradation. A good starting point for optimizing the injector temperature can be determined based on the boiling point of the non-deuterated analogue, 3,5-Dimethylphenol, and established analytical methods for phenols.
The boiling point of 3,5-Dimethylphenol is approximately 222°C. For the analysis of underivatized phenols, a general guideline is to set the injector temperature 20-50°C above the boiling point of the analyte. Based on this, a starting injector temperature in the range of 240-270°C is recommended.
Several EPA methods for phenol analysis suggest injector temperatures within this range. For instance, EPA Method 8041A suggests an injector temperature of 200-250°C for underivatized phenols[1][2]. Another application for phenol analysis recommends an injector temperature of 275°C[3]. It is crucial to empirically optimize the temperature for your specific instrument and experimental conditions to achieve the best peak shape and response.
| Parameter | Recommended Starting Value | Notes |
| Injector Temperature | 250°C | Optimize within the range of 240-270°C. |
| Injection Mode | Splitless or Split | Splitless is preferred for trace analysis. |
| Liner | Deactivated, with glass wool | A deactivated liner is crucial for analyzing active compounds like phenols. |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for phenolic compounds is a common issue and can be attributed to several factors:
-
Active Sites in the Injection Port or Column: Phenols are polar and can interact with active sites (silanol groups) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum. Conditioning the column according to the manufacturer's instructions is also essential.
-
-
Contamination: Contamination in the injector, column, or carrier gas can lead to poor peak shape.
-
Solution: Clean the injector and replace the liner and septum. Bake out the column to remove contaminants. Ensure high-purity carrier gas is used with appropriate traps to remove oxygen and moisture.
-
-
Improper Temperature Settings: If the injector or transfer line temperature is too low, it can cause incomplete vaporization and lead to tailing.
-
Solution: Ensure the injector and transfer line temperatures are sufficiently high to maintain the analyte in the gas phase.
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.
-
Solution: Try injecting a smaller volume or a more dilute sample.
-
Q3: I am observing poor reproducibility with my this compound standard. What should I check?
A3: Poor reproducibility can stem from several sources in the GC system:
-
Injector Issues: Leaks in the injector, a cored septum, or a dirty liner can all lead to inconsistent injection volumes.
-
Solution: Perform a leak check on the injector. Replace the septum and liner. Ensure the syringe is functioning correctly and the injection technique is consistent if using manual injection.
-
-
Sample Preparation: Inconsistent sample preparation can lead to variability in the final concentration.
-
Solution: Review your sample preparation workflow to ensure consistency in all steps.
-
-
Autosampler Problems: If using an autosampler, issues with the syringe or injection parameters can cause poor reproducibility.
-
Solution: Check the autosampler syringe for bubbles and ensure it is drawing and dispensing the correct volume. Verify the autosampler's injection speed and depth are appropriate.
-
Q4: I am not seeing a peak for my this compound standard. What are the potential reasons?
A4: The complete absence of a peak can be alarming, but it is often due to a simple issue:
-
Syringe or Injection Problem: The sample may not have been injected into the instrument.
-
Solution: Check the syringe to ensure it is drawing and injecting the sample correctly. For autosamplers, verify the vial contains the sample and the injection sequence is correct.
-
-
Severe Leak: A major leak in the system can prevent the sample from reaching the detector.
-
Solution: Perform a thorough leak check of the entire GC system.
-
-
Incorrect Detector Settings: The detector may not be turned on or the settings may be incorrect.
-
Solution: Verify that the detector is on and the parameters (e.g., gas flows for a Flame Ionization Detector - FID) are set correctly.
-
-
Column Breakage: A break in the column will prevent the analyte from reaching the detector.
-
Solution: Visually inspect the column for any breaks, especially near the injector and detector fittings.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC analysis of this compound.
Caption: Troubleshooting workflow for GC analysis.
Experimental Protocol: General Procedure for GC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will be required for specific instrumentation and applications.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
2. GC System and Parameters:
The following table outlines a typical set of starting parameters for the GC analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve open at 1 min) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 280°C Final Hold: 280°C for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
3. Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the series of calibration standards, starting with the lowest concentration.
-
Inject the unknown samples.
-
Inject a mid-level calibration standard periodically (e.g., every 10-15 samples) to check for instrument drift.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
This guide provides a foundational resource for optimizing and troubleshooting the GC analysis of this compound. For more specific issues, consulting the instrument manufacturer's documentation or a qualified service engineer is recommended.
References
Preventing contamination with 3,5-Dimethylphenol-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination with 3,5-Dimethylphenol-d10 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be encountered?
This compound is a deuterated form of 3,5-Dimethylphenol, meaning that the hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of the non-deuterated form or other related phenolic compounds.[1][2] Contamination can occur if it is unintentionally introduced into samples, reagents, or analytical systems.
Q2: What are the primary sources of contamination with this compound in a laboratory setting?
Potential sources of contamination include:
-
Cross-contamination from shared glassware and equipment: Improperly cleaned syringes, vials, pipettes, and other labware that were previously used for handling concentrated solutions of this compound.
-
Carryover in analytical instruments: Residual amounts of the compound remaining in the injection port, column, or detector of a gas chromatograph (GC) or liquid chromatograph (LC) from a previous analysis.[3]
-
Contaminated stock solutions or reagents: Accidental introduction of this compound into a common solvent or reagent bottle.
-
Aerosol dispersion: Spills or improper handling of the powdered form or concentrated solutions can lead to the generation of aerosols that can settle on surfaces and contaminate experiments.
Q3: How can I prevent cross-contamination from glassware and equipment?
To prevent cross-contamination, a meticulous cleaning protocol is essential.
-
Dedicated Glassware: If possible, dedicate a set of glassware specifically for handling deuterated standards like this compound.
-
Thorough Cleaning: Glassware should be rinsed with an appropriate organic solvent in which 3,5-Dimethylphenol is soluble, such as methanol or ethanol, followed by a wash with soap and water, a final rinse with deionized water, and drying in an oven.[4]
-
Solvent Rinsing: Before use, rinse glassware and syringes with the solvent that will be used in the experiment to remove any residual contaminants.
Q4: What are the best practices for handling and storing this compound to avoid contamination?
Proper handling and storage are critical to prevent the spread of this compound.
-
Designated Handling Area: Handle the solid compound and prepare concentrated stock solutions in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[5][6]
-
Secure Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from other reagents.[5] For solutions, refrigeration is often recommended to maintain stability.[7][8]
Q5: How can I minimize carryover in my analytical instruments (GC/LC-MS)?
Instrument carryover is a common source of low-level contamination.
-
Solvent Blanks: Run solvent blanks between sample analyses to check for and wash out any residual compound from the system.
-
Injector Maintenance: Regularly clean the injector port and replace the septum and liner to prevent the buildup of contaminants.
-
Column Washing: At the end of a sequence of analyses, flush the column with a strong solvent to remove any strongly retained compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peak corresponding to this compound in a blank or control sample. | Instrument Carryover | 1. Inject several solvent blanks to flush the system.2. If the peak persists, clean the injection port and replace the liner and septum.3. Consider a bake-out of the GC column (if applicable). |
| Contaminated Solvent or Reagent | 1. Prepare a fresh blank using a new, unopened bottle of solvent.2. If the contamination disappears, discard the old solvent.3. If the issue persists, test other reagents used in the sample preparation. | |
| Contaminated Glassware | 1. Repeat the experiment using new or meticulously cleaned glassware.2. Review and reinforce glassware cleaning protocols. | |
| Low and inconsistent recovery of the non-deuterated 3,5-Dimethylphenol when using this compound as an internal standard. | Isotopic Exchange | 1. Ensure the sample and standard are handled in an inert atmosphere, especially if the sample matrix is acidic or basic, to prevent H/D exchange.[9]2. Minimize the time the sample is in contact with potentially reactive matrices before analysis. |
| Gradual increase in the background signal for this compound over multiple runs. | System-wide low-level contamination | 1. Perform a thorough cleaning of the entire analytical system, including transfer lines and ion source (for MS).2. Review all handling procedures to identify potential sources of aerosol or vapor contamination in the lab environment. |
Experimental Protocols
Protocol 1: Standard Glassware Cleaning Procedure to Prevent Contamination
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., methanol, acetone, or the solvent used for the previous experiment).
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least three times with high-purity deionized water.
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C) for at least one hour.
-
Cooling and Storage: Allow the glassware to cool in a clean, dust-free environment before use or storage.
Protocol 2: Preparing a Contamination-Free Standard Solution
-
Designated Workspace: Perform all steps in a dedicated area, such as a fume hood that is not used for general sample preparation.
-
Personal Protective Equipment: Wear a clean pair of nitrile gloves, a lab coat, and safety glasses.
-
Weighing: Use a clean, calibrated analytical balance. Weigh the solid this compound directly into a new, clean volumetric flask.
-
Dissolution: Add a small amount of the desired high-purity solvent (e.g., methanol) to the flask and swirl gently to dissolve the solid.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Labeling and Storage: Cap the flask tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended for the compound.
Visualizations
Caption: Workflow for preventing contamination with this compound.
Caption: Troubleshooting logic for unexpected this compound detection.
References
- 1. Page loading... [guidechem.com]
- 2. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 3. settek.com [settek.com]
- 4. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nbinno.com [nbinno.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. ckgas.com [ckgas.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Improving mass spectrometry sensitivity for 3,5-Dimethylphenol-d10
Welcome to the technical support center for the mass spectrometry analysis of 3,5-Dimethylphenol-d10. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity when analyzing this compound by LC-MS/MS?
A1: Low sensitivity for this compound can stem from several factors:
-
Suboptimal Ionization: Electrospray ionization (ESI) may not be the most effective technique for this relatively non-polar molecule. Atmospheric pressure chemical ionization (APCI) often provides better sensitivity for less polar compounds.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a reduced signal.[1][2]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by an inappropriate column, mobile phase, or gradient.
-
Analyte Loss During Sample Preparation: The extraction and sample clean-up process may lead to a loss of the analyte before it reaches the instrument.
-
Instrument Contamination: A dirty ion source or mass spectrometer can significantly decrease sensitivity.[3]
Q2: How does the deuterium labeling in this compound affect its mass spectrometry signal compared to the unlabeled analog?
A2: Deuterium labeling can sometimes influence the mass spectrometry response. While stable isotope-labeled internal standards are designed to co-elute and have similar ionization efficiency to the analyte, some studies have shown that deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[3] This chromatographic shift can be a concern if matrix effects are present at slightly different retention times. Additionally, there can be minor differences in ionization efficiency between the deuterated and non-deuterated forms.
Q3: Can derivatization improve the sensitivity of this compound?
A3: Yes, derivatization is a highly effective strategy to improve the sensitivity of phenolic compounds. By introducing a charged or more easily ionizable group, derivatization can significantly enhance the signal in ESI. For instance, derivatizing phenols can improve detection sensitivity by up to several orders of magnitude.[4] Common derivatizing agents for phenols include those that add a permanently charged group or a group that is readily protonated.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low mass spectrometry signal.
| Step | Action | Rationale |
| 1. Verify Instrument Performance | Infuse a standard tuning solution directly into the mass spectrometer. | This will confirm if the instrument is functioning correctly and meeting sensitivity specifications, independent of the LC and sample introduction. |
| 2. Evaluate Sample Preparation | Prepare a clean sample of this compound in a pure solvent and a sample spiked into the matrix. Compare the signal intensity. | This helps to distinguish between analyte loss during extraction and signal suppression due to matrix effects.[1][2] |
| 3. Optimize LC Method | Review the chromatogram for peak shape. If tailing or broad peaks are observed, adjust the mobile phase composition or gradient. | A sharp, symmetrical peak concentrates the analyte, leading to a higher signal-to-noise ratio and better sensitivity. |
| 4. Optimize MS Parameters | If available, switch from ESI to APCI. Optimize source parameters such as gas flows, temperatures, and voltages. | APCI is often more suitable for less polar compounds like 3,5-Dimethylphenol. Fine-tuning source parameters can significantly impact ionization efficiency. |
| 5. Consider Derivatization | If sensitivity is still insufficient, consider derivatizing the sample to introduce a more readily ionizable functional group. | Derivatization can dramatically increase the ionization efficiency and, consequently, the signal intensity.[4] |
Issue 2: Poor Reproducibility and Inaccurate Quantification
This guide addresses issues related to inconsistent results and inaccurate measurements when using this compound as an internal standard.
Logical Flow for Investigating Poor Reproducibility
Caption: Troubleshooting poor reproducibility and quantification.
| Problem Area | Potential Cause | Recommended Action |
| Internal Standard Addition | Inconsistent volume of internal standard added to samples and calibrators. | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for variability in extraction. |
| Chromatography | The deuterated internal standard does not perfectly co-elute with the native analyte, leading to differential matrix effects. | Adjust the chromatographic method (e.g., gradient, mobile phase) to ensure the analyte and internal standard peaks are as closely aligned as possible. A slight retention time shift between deuterated and non-deuterated compounds can sometimes occur.[3] |
| Matrix Effects | The sample matrix suppresses the ionization of the analyte and the internal standard to different extents. | Improve sample clean-up to remove interfering matrix components. Dilute the sample if sensitivity allows. Consider using a different ionization source (e.g., APCI) that may be less susceptible to matrix effects for this analyte. |
| Calibration | The calibration curve is non-linear or does not cover the appropriate concentration range. | Prepare fresh calibration standards and evaluate the linearity of the response. Ensure the concentration of the internal standard is appropriate for the expected analyte concentrations. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of 3,5-Dimethylphenol
This protocol is adapted from methods for similar phenolic compounds and should be optimized for your specific instrument and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute 3,5-Dimethylphenol with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | ESI or APCI (negative ion mode recommended for phenols) |
| Source Temperature | 350-500 °C (optimize for your instrument) |
| Gas Flows | Optimize nebulizer and drying gases for your instrument. |
| MRM Transitions | To be determined by infusing a standard of this compound and its unlabeled analog. |
Protocol 2: Derivatization for Enhanced Sensitivity
This protocol describes a general derivatization procedure that can be adapted for 3,5-Dimethylphenol using a reagent like dansyl chloride to improve ionization efficiency.
Derivatization Workflow
References
Potential for isotopic exchange in 3,5-Dimethylphenol-d10
Welcome to the technical support center for 3,5-Dimethylphenol-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent), or vice-versa.[1] This is a critical concern, especially when this compound is used as an internal standard in quantitative analyses, such as LC-MS.[2][3] The loss of deuterium can compromise the accuracy of analytical results by causing a "false positive," where the internal standard is detected as the unlabeled analyte.[2]
Q2: Under what conditions is isotopic exchange most likely to occur with this compound?
A: The deuterons on the aromatic ring of this compound are generally stable; however, the hydroxyl (O-D) deuteron is highly susceptible to rapid exchange with protons from protic solvents like water or methanol.[4][5] Exchange of the aromatic deuterons is less common but can be facilitated by:
-
Acidic or Basic Conditions: Strong acids or bases can catalyze the exchange of deuterium on the aromatic ring.[6][7][8]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for exchange to occur, especially in the presence of a catalyst.[7]
-
Certain Analytical Techniques: Some analytical methods, such as atmospheric pressure chemical ionization (APCI) mass spectrometry, can induce back-exchange.[9][10]
Q3: How can I detect if isotopic exchange has occurred in my sample?
A: The primary methods for detecting and quantifying isotopic exchange are:
-
Mass Spectrometry (MS): A shift in the mass-to-charge ratio (m/z) of the molecule can indicate the loss of deuterium atoms. This is the most direct method for quantification.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that were previously deuterated. The integration of these signals allows for the quantification of the exchange.[4][12]
Q4: How should I store this compound to minimize the risk of isotopic exchange?
A: To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container to prevent exposure to atmospheric moisture.
-
Keep it in a cool, dry, and dark place.
-
For solutions, use aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible.
-
Avoid storage in acidic or basic solutions for extended periods.[13]
Troubleshooting Guides
Issue 1: Inconsistent quantitative results when using this compound as an internal standard.
| Potential Cause | Troubleshooting Step |
| Isotopic Back-Exchange | Analyze a freshly prepared standard solution to see if the issue persists. If the results are consistent with the fresh standard, your stock or working solutions may have degraded. |
| Solvent-Induced Exchange | If using protic solvents (e.g., methanol, water), consider switching to aprotic solvents for sample preparation and storage. |
| pH of the Mobile Phase | For LC-MS applications, evaluate the pH of your mobile phase. Highly acidic or basic conditions can promote on-column exchange. Adjust the pH to be as close to neutral as your separation method allows. |
| Ionization Source Conditions | In APCI-MS, high desolvation temperatures can contribute to back-exchange.[9][10] Try lowering the desolvation temperature to see if this improves consistency. |
Issue 2: Unexpected peaks in the ¹H NMR spectrum of this compound.
| Potential Cause | Troubleshooting Step |
| Contamination with Protic Solvents | Ensure that the NMR solvent used is of high deuteration purity and that the sample and NMR tube are thoroughly dried before use. |
| Moisture in the Sample | If the compound has been exposed to air, it may have absorbed moisture. Lyophilize or dry the sample under vacuum to remove residual water. |
| Deuterium-Proton Exchange | The appearance of signals corresponding to the aromatic protons of 3,5-dimethylphenol indicates that back-exchange has occurred. The sample integrity may be compromised. |
Experimental Protocols
Protocol 1: Monitoring Isotopic Exchange using ¹H NMR Spectroscopy
This protocol allows for the qualitative and quantitative assessment of deuterium loss from the aromatic ring of this compound.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
-
Internal standard (e.g., TMS)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in the deuterated NMR solvent in a clean, dry NMR tube.
-
Add a known amount of an internal standard.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to any observed aromatic protons and the internal standard.
-
The percentage of isotopic exchange can be calculated by comparing the integration of the aromatic proton signals to the integration of the internal standard.
Protocol 2: Assessment of Isotopic Stability in a Protic Solvent
This experiment is designed to test the stability of this compound under conditions that may promote isotopic exchange.
Materials:
-
This compound
-
Protic solvent (e.g., Methanol-d4 with a known amount of water)
-
Aprotic solvent (e.g., Acetonitrile)
-
LC-MS system
Procedure:
-
Prepare two stock solutions of this compound at the same concentration: one in the protic solvent and one in the aprotic solvent (control).
-
Analyze an aliquot of the control solution by LC-MS to establish the initial isotopic purity.
-
Incubate both solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution, dilute if necessary, and analyze by LC-MS.
-
Compare the mass spectra of the samples from the protic solvent to the control. A decrease in the m/z of the molecular ion and the appearance of lower mass isotopologues will indicate the extent of back-exchange.
Visualizations
Caption: Factors influencing isotopic exchange in this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotopic Methods | Customs administration CZ [celnisprava.gov.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Low recovery of 3,5-Dimethylphenol-d10 during solid-phase extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with solid-phase extraction (SPE), with a specific focus on the low recovery of 3,5-Dimethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the SPE workflow. The most common issues include improper sample pH, suboptimal sorbent selection, incorrect flow rates during sample loading and elution, and the use of inappropriate wash or elution solvents.[1][2][3][4] It is also crucial to ensure proper conditioning and equilibration of the SPE cartridge to enable effective interaction between the analyte and the sorbent.[1][5]
Q2: How does sample pH affect the recovery of phenolic compounds like this compound?
The pH of the sample is a critical factor in the extraction of phenolic compounds.[6][7] For optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, non-ionized form.[4][8] For phenols, this generally means acidifying the sample to a pH of 2-3.[9][10] At a higher pH, the phenolic hydroxyl group can deprotonate, making the compound more polar and less likely to be retained on a nonpolar sorbent, leading to breakthrough during sample loading and consequently, low recovery.[6]
Q3: Which type of SPE sorbent is best for extracting this compound?
For phenolic compounds like this compound, reversed-phase sorbents are typically the most effective.[11][12] These include silica-based materials like C18 and polymeric sorbents such as polystyrene-divinylbenzene (PS-DVB).[11][13] Polymeric sorbents often offer higher capacity and stability across a wider pH range compared to silica-based sorbents.[11] For particularly challenging extractions, mixed-mode sorbents that combine reversed-phase and ion-exchange functionalities can also be considered.[14][15]
Q4: Can the flow rate impact my recovery?
Yes, the flow rate during sample loading and elution is a critical parameter.[1][16] A flow rate that is too fast during sample loading can prevent the analyte from having sufficient time to interact with and be retained by the sorbent, leading to breakthrough.[1][16] Conversely, an excessively slow flow rate can unnecessarily prolong the extraction time. During elution, a flow rate that is too fast may not allow for complete desorption of the analyte from the sorbent, resulting in incomplete recovery.[1] A typical recommended flow rate for sample loading is around 1-2 mL/min.[1]
Q5: What should I consider when choosing wash and elution solvents?
The wash solvent should be strong enough to remove interferences from the sorbent without eluting the target analyte.[14][17] For reversed-phase SPE of phenols, a common approach is to use a wash solvent that is slightly stronger than the sample loading solution, such as a low percentage of organic solvent (e.g., methanol) in water.[18] The elution solvent needs to be strong enough to fully desorb the analyte from the sorbent.[14][17] Solvents like methanol, acetonitrile, or acetone are commonly used for eluting phenolic compounds.[11] The volume of the elution solvent should also be optimized to ensure complete elution without excessive dilution of the sample.[14]
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Table 1: Troubleshooting Summary
| Potential Problem | Possible Cause | Recommended Solution |
| Analyte Breakthrough | Sample pH is too high, causing ionization of the phenol. | Adjust sample pH to 2-3 using an appropriate acid (e.g., HCl).[9][10] |
| Sample loading flow rate is too fast. | Decrease the sample loading flow rate to 1-2 mL/min.[1] | |
| Incorrect sorbent choice. | Use a reversed-phase sorbent (e.g., C18 or polymeric).[11][12] | |
| Sorbent bed is not properly conditioned or equilibrated. | Ensure proper wetting with methanol followed by equilibration with acidified water.[9][12] | |
| Analyte Lost During Wash | Wash solvent is too strong. | Decrease the organic content of the wash solvent or use 100% aqueous wash.[2] |
| Incomplete Elution | Elution solvent is too weak. | Increase the organic strength of the elution solvent (e.g., switch from methanol to acetone).[11] |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent in small increments.[19] | |
| Elution flow rate is too fast. | Decrease the elution flow rate to allow for complete desorption. | |
| Secondary interactions with the sorbent. | For silica-based sorbents, residual silanols can interact with phenols. Consider using a polymeric sorbent or end-capped silica. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low SPE recovery.
Experimental Protocols
Protocol 1: Standard SPE Protocol for this compound in Aqueous Samples
This protocol outlines a general procedure for the solid-phase extraction of this compound from a water sample using a reversed-phase cartridge.
1. Sample Preparation:
-
For a 100 mL water sample, add a suitable acid (e.g., 6M HCl) dropwise to adjust the pH to 2-3.[9]
-
Spike the sample with the appropriate concentration of this compound internal standard.
2. Cartridge Conditioning:
-
Pass 5 mL of methanol through the reversed-phase SPE cartridge.[12]
-
Do not allow the sorbent to go dry.
3. Cartridge Equilibration:
-
Pass 5 mL of acidified deionized water (pH 2-3) through the cartridge.[9]
-
Ensure the sorbent does not dry out before sample loading.
4. Sample Loading:
-
Load the prepared sample onto the cartridge at a flow rate of approximately 1-2 mL/min.[1]
5. Washing:
-
Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[9]
6. Elution:
-
Elute the this compound with 5-10 mL of an appropriate organic solvent (e.g., methanol, acetone, or dichloromethane).[9][11]
-
Collect the eluate in a clean collection tube.
7. Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
SPE Workflow Diagram
Caption: General workflow for solid-phase extraction.
Quantitative Data Summary
The expected recovery for phenolic compounds can vary depending on the specific compound, the matrix, and the SPE method used. The following table provides a general overview of expected recovery ranges.
Table 2: Expected Recovery Ranges for Phenolic Compounds
| Sorbent Type | Compound Class | Typical Recovery Range | Reference |
| Polymeric (PS-DVB) | Priority Pollutant Phenols | 90-105% | Wissiack et al.[11] |
| Polymeric (OASIS HLB) | Priority Pesticides & Pollutants | 70-130% | De Almeida et al.[11] |
| Cross-linked DVB | Phenols in Drinking Water | 85.1-108.4% | UCT, Inc.[9] |
Note: These are general ranges, and the recovery of this compound should be validated for your specific matrix and analytical method.
References
- 1. specartridge.com [specartridge.com]
- 2. silicycle.com [silicycle.com]
- 3. specartridge.com [specartridge.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. specartridge.com [specartridge.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 9. unitedchem.com [unitedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gilsoncn.com [gilsoncn.com]
- 13. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 19. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Peak Tailing for 3,5-Dimethylphenol-d10 in GC
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of 3,5-Dimethylphenol-d10. This resource is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable chromatographic results.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing for polar compounds like this compound is a common chromatographic issue. It can lead to poor resolution and inaccurate quantification. The following question-and-answer guide will help you diagnose and resolve these problems systematically.
Q1: Why is my this compound peak tailing?
A1: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and active sites within the GC system. These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself. Contamination in the GC system can also lead to peak tailing.
Q2: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What should I investigate first?
A2: When all peaks exhibit tailing, the problem is likely related to a physical issue at the head of the column or in the injection port. Here’s a checklist of potential causes:
-
Improper Column Installation: The column may be installed too high or too low in the inlet, creating dead volume or turbulence.
-
Poor Column Cut: A jagged or uneven column cut can cause sample dispersion and lead to tailing peaks.
-
Leaking Septum or Ferrule: A leak in the inlet can disrupt the carrier gas flow path and affect peak shape.
-
Contaminated Inlet Liner: Non-volatile matrix components can accumulate in the liner and interact with all analytes.
Q3: Only the this compound peak is tailing. What are the likely causes?
A3: If only the polar analyte is tailing, the issue is likely chemical in nature. This points towards specific interactions between this compound and active sites in your system. Consider the following:
-
Active Sites in the Liner: The glass inlet liner, especially if it contains glass wool, can have active silanol groups that strongly interact with the phenol.
-
Column Contamination: The front end of the column can become contaminated with matrix components that create active sites.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing.
-
Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for polar analytes can result in peak tailing.
Frequently Asked Questions (FAQs)
Q1: How can I prevent peak tailing before it occurs?
A1: Proactive measures can significantly reduce the occurrence of peak tailing:
-
Use Deactivated Liners: Always use high-quality, deactivated inlet liners. For highly active compounds like phenols, consider liners with a wool packing that is also deactivated.
-
Proper Column Installation: Ensure the column is cut cleanly with a ceramic wafer and installed at the correct height in the inlet, as specified by the instrument manufacturer.
-
Regular Inlet Maintenance: Regularly replace the septum and inlet liner to prevent the buildup of contaminants.
-
Sample Preparation: Utilize appropriate sample cleanup techniques to remove matrix components that could contaminate the GC system.
Q2: What is "column bleed" and can it cause peak tailing?
A2: Column bleed is the natural degradation of the stationary phase at high temperatures, which can lead to a rising baseline. While high column bleed is an indicator of column degradation, which can expose active sites and contribute to peak tailing, the bleed itself does not directly cause tailing.
Q3: Can the injection solvent affect peak shape?
A3: Yes, the choice of solvent and the injection parameters can impact peak shape. A mismatch in polarity between the solvent and the stationary phase can cause issues. For splitless injections, the initial oven temperature should typically be set about 20°C below the boiling point of the solvent to ensure proper solvent focusing.
Q4: How often should I trim my GC column?
A4: If you suspect column contamination at the inlet, trimming the column can be an effective solution. A good starting point is to trim 10-20 cm from the front of the column. The frequency of trimming depends on the cleanliness of your samples and the number of injections.
Quantitative Data Summary
The following table summarizes key quantitative parameters and recommendations for troubleshooting peak tailing of phenols in GC.
| Parameter | Recommendation | Rationale |
| Column Trimming | 10 - 20 cm from the inlet side | Removes contaminated section of the column. |
| Initial Oven Temperature (Splitless Injection) | 20°C below solvent boiling point | Ensures proper solvent focusing and sharp peaks. |
| Tailing Factor (Tf) or Asymmetry Factor (As) | Investigate if > 1.5 | A value greater than 1.5 indicates significant peak tailing that can affect integration and quantitation. |
Experimental Protocols
A typical GC method for the analysis of phenols, such as EPA Method 8041A or 528, can be adapted for this compound. Below is a representative protocol.
Sample Preparation:
Samples are typically extracted using a suitable technique like solid-phase extraction (SPE) or liquid-liquid extraction. The final extract is then exchanged into a solvent compatible with the GC system, such as dichloromethane.
GC-MS Parameters:
| Parameter | Value |
| GC System: | Agilent 8890 GC or equivalent |
| Column: | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Inlet: | Split/Splitless |
| Inlet Temperature: | 275 °C |
| Injection Volume: | 1 µL |
| Injection Mode: | Splitless (1 min purge time) |
| Carrier Gas: | Helium at a constant flow of 1.5 mL/min |
| Oven Program: | Initial: 60°C (hold 5 min), Ramp: 8°C/min to 300°C (hold 10 min) |
| Transfer Line Temp: | 300 °C |
| MS Detector: | Mass Spectrometer (e.g., Agilent 7000E Triple Quadrupole) |
| Ionization Mode: | Electron Ionization (EI) at 70 eV |
| Source Temperature: | 230 °C |
| Quadrupole Temp: | 150 °C |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing for this compound.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in GC analysis.
Technical Support Center: 3,5-Dimethylphenol-d10 Degradation Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying potential degradation products of 3,5-Dimethylphenol-d10 during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its potential degradants.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram (GC-MS/LC-MS) | Oxidative Degradation: Exposure to air, oxidizing agents, or metal ions can lead to the formation of oxidation products. | 1. Minimize Oxygen Exposure: Purge solvents with an inert gas (e.g., nitrogen or argon). Use sealed vials with limited headspace. 2. Use Fresh Solvents: Ensure solvents are of high purity and free from peroxides. 3. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the sample matrix. 4. Analyze for Quinones: Look for masses corresponding to deuterated dimethyl-p-benzoquinone or other quinone-type structures. |
| Thermal Degradation: High temperatures during sample preparation, injection, or analysis can cause decomposition. | 1. Optimize Temperature Settings: Lower the temperature of the GC injector or the LC column oven if possible. 2. Analyze for Phenol-d6: Phenol is a common thermal decomposition product of substituted phenols.[1] Monitor for the mass of deuterated phenol. 3. Consider Milder Derivatization: If using derivatization, explore less harsh reagents or conditions. | |
| Photodegradation: Exposure of the sample to light, especially UV light, can induce degradation. | 1. Protect from Light: Use amber vials or wrap vials in aluminum foil. 2. Work in a Low-Light Environment: Minimize exposure to ambient light during sample preparation. 3. Analyze for Isomers and Ring-Opened Products: Photodegradation can lead to isomerization or the formation of alkanes and carbonyl compounds.[2] | |
| Inconsistent Degradation Rates | Variability in Experimental Conditions: Minor changes in pH, temperature, light exposure, or oxygen levels can significantly impact degradation kinetics. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented for each experiment. 2. Run Control Samples: Include control samples (e.g., protected from light, under inert atmosphere) to isolate the effect of specific stress conditions. 3. Monitor pH: The pH of the sample solution can influence the rate of both acid/base-catalyzed and oxidative degradation. |
| Difficulty in Identifying Degradation Products | Co-elution of Analytes: Degradation products may have similar retention times to the parent compound or other components in the sample matrix. | 1. Optimize Chromatographic Method: Adjust the gradient, mobile phase composition, or column chemistry to improve separation. 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between compounds with the same nominal mass. 3. Employ Tandem Mass Spectrometry (MS/MS): MS/MS can provide structural information for identification by analyzing the fragmentation patterns of the ions. |
| Low Abundance of Degradants: The concentration of degradation products may be below the limit of detection of the analytical method. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the degradation products. 2. Increase Injection Volume: If compatible with your system, a larger injection volume can increase the signal of low-level analytes. 3. Use a More Sensitive Detector: If available, switch to a more sensitive mass spectrometer or detector. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
Based on the reactivity of the non-deuterated analogue, the primary degradation products are expected to be:
-
Oxidation Products: Deuterated quinone-type compounds, such as 2,6-dimethyl-p-benzoquinone, and dimeric products like diphenoquinones. Phenols can undergo oxidation to form quinones.
-
Thermal Decomposition Products: Deuterated phenol (phenol-d6) is a likely major product.[1] At higher temperatures, further breakdown to smaller molecules like deuterated cyclopentadienone, vinylacetylene, and acetylene is possible.[3] When heated to decomposition, it can also emit toxic fumes including carbon oxides.
-
Photodegradation Products: Isomers of the parent compound, as well as deuterated aromatic, alkane, and carbonyl compounds resulting from ring opening.[2]
-
Biodegradation Products: If exposed to microbial activity, expect oxidation of one of the methyl groups to form deuterated 3-hydroxy-5-methylbenzoic acid.
Q2: How can I perform a forced degradation study on this compound?
A forced degradation study aims to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method. Here are general protocols:
-
Acidic Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a set period.
-
Basic Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a set period.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat at a temperature below its melting point for a defined duration.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified time.
For each condition, a control sample should be stored under normal conditions. The extent of degradation should be monitored, typically aiming for 5-20% degradation of the parent compound.
Q3: What analytical techniques are best for identifying the degradation products?
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for separating and identifying non-volatile and thermally labile degradation products. A reversed-phase C18 column is often suitable.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds.
-
UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry): This high-resolution technique provides accurate mass measurements, which is invaluable for determining the elemental composition of unknown degradation products.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl and heat at 80°C.
-
Base: Mix the stock solution with 0.1 M NaOH and heat at 80°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid compound at 105°C.
-
Photolytic: Expose the solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., UPLC-MS/MS).
Protocol 2: UPLC-MS/MS Analysis of Degradation Products
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over a run time of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A Q-TOF or triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan data to screen for all potential degradation products and MS/MS data for structural elucidation of the observed masses.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Potential degradation pathways of this compound.
References
Minimizing ion suppression for 3,5-Dimethylphenol-d10 in LC-MS
Welcome to the technical support center for troubleshooting challenges related to the analysis of 3,5-Dimethylphenol-d10 in LC-MS. This resource provides guidance on common issues, with a focus on minimizing ion suppression to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability and a loss of signal for our internal standard, this compound, when analyzing biological samples. What could be the cause?
A1: The issue you are describing is likely due to ion suppression, a common matrix effect in LC-MS analysis. Ion suppression occurs when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to a decreased signal. For this compound, common sources of ion suppression include phospholipids from plasma or serum, salts from buffers, and formulation excipients in drug products.
To confirm ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of this compound into the MS while injecting a blank matrix extract. A dip in the signal intensity at the retention time of the interfering components will confirm the presence of ion suppression.
Q2: How can we modify our sample preparation to reduce ion suppression for this compound?
A2: An effective sample preparation protocol is crucial for minimizing matrix effects. The goal is to selectively remove interfering compounds while efficiently recovering your analyte. For this compound, a phenolic compound, consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent can be effective. A well-developed SPE method can significantly reduce phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix. The choice of extraction solvent is critical. A water-immiscible organic solvent in which this compound has high solubility would be a good starting point. Adjusting the pH of the aqueous sample can improve the extraction efficiency for phenolic compounds.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE. If using PPT, consider a subsequent clean-up step.
The following table summarizes the expected impact of different sample preparation methods on the signal intensity of this compound in the presence of a biological matrix.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation | 50,000 | 75% |
| Liquid-Liquid Extraction | 120,000 | 40% |
| Solid-Phase Extraction | 180,000 | 10% |
Q3: Can we adjust our LC method to overcome ion suppression for this compound?
A3: Yes, chromatographic separation plays a key role in mitigating ion suppression. The goal is to chromatographically separate this compound from co-eluting, suppression-inducing compounds.
-
Gradient Optimization: A shallower gradient can improve the resolution between your internal standard and interfering peaks.
-
Column Chemistry: Consider a column with a different selectivity. If you are using a standard C18 column, exploring a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may provide a different elution profile for the interfering compounds relative to this compound.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.
-
Diverter Valve: Employing a diverter valve to direct the early and late eluting, non-target portions of the chromatogram (which often contain high concentrations of salts and other interferences) to waste can prevent contamination of the ion source.
The workflow for troubleshooting ion suppression is outlined in the diagram below.
Caption: A flowchart for troubleshooting ion suppression.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
System Setup:
-
Configure the LC-MS system as you would for your standard analysis.
-
Use a T-junction to introduce a constant flow of a solution containing this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the LC eluent stream just before it enters the mass spectrometer's ion source. This is typically done using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the this compound solution and allow the MS signal to stabilize. You should observe a consistent, high-intensity signal for the m/z of your internal standard.
-
Inject a blank matrix extract that has been prepared using your standard sample preparation method.
-
Monitor the signal of the infused this compound over the course of the chromatographic run.
-
-
Interpretation:
-
A significant drop in the signal intensity at any point during the chromatogram indicates the elution of compounds from the matrix that are causing ion suppression. The retention time of this signal drop corresponds to the retention time of the interfering species.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment:
-
To 200 µL of plasma, add your internal standard solution containing this compound.
-
Vortex briefly.
-
Add 600 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer.
-
Follow with a wash of 1 mL of methanol.
-
-
Elution:
-
Elute the this compound and other analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of your mobile phase.
-
The logical relationship between the components of LC-MS analysis and their impact on ion suppression is visualized in the diagram below.
Caption: The interplay of factors leading to or mitigating ion suppression.
Technical Support Center: 3,5-Dimethylphenol-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3,5-Dimethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound to ensure its stability?
A1: this compound is hygroscopic and should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent moisture absorption. It should be stored away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][3][4]
Q2: I observed a color change in my this compound sample. What could be the cause?
A2: 3,5-Dimethylphenol is a colorless to off-white crystalline solid.[1] A color change may indicate oxidation or contamination. Exposure to air, light, or incompatible substances can lead to degradation. It is advisable to use a fresh sample or purify the existing one if a color change is observed.
Q3: Can I use standard laboratory equipment with this compound?
A3: Caution should be exercised when selecting laboratory equipment. 3,5-Dimethylphenol is known to corrode steel, brass, copper, and copper alloys.[1][2][3] Therefore, it is recommended to use glassware or equipment made of inert materials to avoid contamination of your sample and damage to your equipment.
Q4: Are there any known safety hazards associated with this compound?
A4: Yes, 3,5-Dimethylphenol is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][6][7] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]
Troubleshooting Guide: Incompatible Solvents
Issue: My experiment with this compound is yielding unexpected results, such as discoloration, precipitation, or complete reaction failure.
Possible Cause: The solvent system used may be incompatible with this compound, leading to degradation of the compound or unwanted side reactions. The chemical reactivity of this compound is primarily governed by the phenol functional group, and its incompatibilities are expected to be the same as its non-deuterated analog, 3,5-Dimethylphenol.
Resolution: Consult the following table to ensure you are not using an incompatible solvent. The deuteration of the methyl groups is unlikely to alter these fundamental chemical incompatibilities.
Table of Incompatible Solvents and Reagents for this compound
| Incompatible Class | Specific Examples | Nature of Incompatibility |
| Bases | Sodium hydroxide, potassium carbonate, amines | Phenols are weakly acidic and will react with bases in an acid-base reaction, forming a phenoxide salt. This will alter the chemical properties and reactivity of the compound. |
| Acid Chlorides | Acetyl chloride, benzoyl chloride | The hydroxyl group of the phenol will react with acid chlorides to form esters. This is an unwanted side reaction if the integrity of the this compound is to be maintained. |
| Acid Anhydrides | Acetic anhydride, trifluoroacetic anhydride | Similar to acid chlorides, acid anhydrides will react with the phenolic hydroxyl group to form esters. |
| Oxidizing Agents | Peroxides, permanganates, chromates | Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds or other degradation products, compromising the sample.[1] |
Experimental Protocols
Protocol: Solubility Test for this compound
-
Objective: To determine a suitable solvent for an experiment.
-
Materials: this compound, a selection of candidate solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol, water), small vials or test tubes, vortex mixer, and a sonicator (optional).
-
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1-2 mg) into a vial.
-
Add a small volume of the candidate solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture for 30 seconds. If the solid does not dissolve, gently warm the vial and vortex again. Sonication can also be used to aid dissolution.
-
If the solid dissolves completely, the compound is soluble at that concentration. Record the observation.
-
If the solid does not dissolve, incrementally add more solvent and repeat step 3 until the solid dissolves or it becomes apparent that the compound is insoluble.
-
Repeat the process for each candidate solvent.
-
Observe for any signs of reaction, such as color change or gas evolution, which would indicate incompatibility.
-
Visualization
Below is a workflow to guide the selection of a compatible solvent for experiments involving this compound.
Caption: A flowchart for selecting a compatible solvent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Adsorption Issues of 3,5-Dimethylphenol-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adsorption-related issues with 3,5-Dimethylphenol-d10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is adsorption a concern?
This compound is a deuterated form of 3,5-Dimethylphenol, often used as an internal standard in analytical chemistry. Adsorption to labware surfaces can lead to a significant loss of the compound from the solution, resulting in inaccurate quantification and poor experimental reproducibility. Phenolic compounds, in general, are known to adsorb to various surfaces, and understanding this behavior is critical for reliable results.
Q2: Which types of labware are most prone to adsorbing this compound?
While specific data for this compound is limited, studies on similar phenolic compounds suggest that adsorption can occur on both glass and plastic labware. The extent of adsorption depends on the material's surface properties.
-
Glass (Borosilicate): The surface of borosilicate glass is composed of SiO2 and can possess a negative charge, which may attract certain molecules.
-
Plastics (Polypropylene, Polystyrene): Plastics like polypropylene and polystyrene can exhibit hydrophobic interactions, leading to the adsorption of nonpolar molecules. Polystyrene, with its aromatic rings, may have a higher affinity for aromatic compounds like phenols through π-π interactions.
Q3: What are the main factors influencing the adsorption of this compound?
Several factors can influence the degree of adsorption:
-
Labware Material: As mentioned, the type of glass or plastic can significantly impact adsorption.
-
Solvent: The choice of solvent can affect the solubility of this compound and its interaction with the labware surface.
-
pH of the Solution: The pH can alter the surface charge of the labware and the ionization state of the phenol, influencing electrostatic interactions.
-
Contact Time: Longer exposure of the solution to the labware surface can lead to increased adsorption.
-
Temperature: Temperature can affect the kinetics and thermodynamics of the adsorption process.
-
Concentration of the Analyte: At low concentrations, the proportion of analyte lost to adsorption can be more significant.
Q4: How can I minimize the adsorption of this compound to my labware?
Several strategies can be employed to mitigate adsorption:
-
Material Selection: Whenever possible, choose labware made from materials known to have low adsorption for phenolic compounds. Testing different materials (e.g., borosilicate glass vs. polypropylene vs. polystyrene) may be necessary.
-
Surface Passivation: Treating the labware surface to reduce its activity is a common and effective method. This can involve silanization for glassware or coating with a blocking agent.
-
Solvent Modification: Adding a small percentage of an organic solvent to your aqueous samples can help keep the analyte in solution and reduce its affinity for the surface.
-
Pre-conditioning: Rinsing the labware with a solution of a non-interfering compound that has similar properties to this compound can block the active adsorption sites.
-
Use of Additives: Including surfactants or other blocking agents in the sample solution can compete for adsorption sites.
Troubleshooting Guide
This guide addresses common issues related to the adsorption of this compound.
Issue 1: Low or inconsistent recovery of this compound in my analytical runs.
-
Possible Cause: Adsorption of the analyte to sample vials, pipette tips, or other labware.
-
Troubleshooting Steps:
-
Verify with a different labware type: If using plastic vials, try switching to silanized glass vials, and vice-versa.
-
Perform a recovery study: Prepare a known concentration of this compound in your standard diluent. Transfer it to the suspect labware, let it sit for a typical sample processing time, and then analyze the concentration. Compare this to a freshly prepared standard.
-
Implement surface passivation: Silanize your glassware or use commercially available low-adsorption vials. For plasticware, consider pre-rinsing with a solution containing a high concentration of a non-labeled analogue or a suitable blocking agent.
-
Issue 2: My calibration curve for this compound is non-linear, especially at lower concentrations.
-
Possible Cause: Adsorption is more pronounced at lower concentrations, leading to a disproportionate loss of the analyte and a non-linear response.
-
Troubleshooting Steps:
-
Increase the lowest calibration standard concentration: If feasible for your assay, start your calibration curve at a higher concentration where adsorption effects are less significant.
-
Use a surrogate analyte: If the issue persists, consider using a different internal standard that is less prone to adsorption but has similar analytical behavior.
-
Saturate adsorption sites: Prepare your calibration standards and samples in a matrix that contains a high concentration of a structurally similar, non-interfering compound to block adsorption sites on the labware.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low recovery of this compound.
Quantitative Data Summary
| Labware Material | Potential for Adsorption | Primary Adsorption Mechanism |
| Borosilicate Glass | Moderate | Electrostatic interactions |
| Polypropylene | Moderate to High | Hydrophobic interactions |
| Polystyrene | High | Hydrophobic and π-π interactions |
Experimental Protocol: Evaluating Adsorption of this compound on Labware
This protocol provides a general method for quantifying the adsorption of this compound to different labware surfaces.
Objective: To determine the percentage of this compound that adsorbs to borosilicate glass, polypropylene, and polystyrene surfaces from a standard solution.
Materials:
-
This compound standard
-
Methanol (or other suitable organic solvent)
-
Deionized water
-
Labware to be tested (e.g., 2 mL vials of borosilicate glass, polypropylene, and polystyrene)
-
Pipettes and tips
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and deionized water to a final concentration of 1 µg/mL.
-
Aliquot the working solution: Transfer 1 mL of the working solution into triplicate vials of each material being tested (borosilicate glass, polypropylene, and polystyrene).
-
Incubate: Cap the vials and let them stand at room temperature for a defined period (e.g., 24 hours) to allow for adsorption to reach equilibrium.
-
Prepare a control: At the end of the incubation period, prepare a fresh control sample by adding 1 mL of the working solution to a silanized glass vial (assumed to have minimal adsorption).
-
Analyze the samples: Immediately analyze the concentration of this compound in all the incubated vials and the control vial using a validated analytical method.
-
Calculate the percentage of adsorption:
-
% Adsorption = [(C_control - C_test) / C_control] * 100
-
Where C_control is the concentration in the control vial and C_test is the concentration in the test vial.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the adsorption of this compound.
Validation & Comparative
A Comparative Guide to Method Validation Using 3,5-Dimethylphenol-d10 as an Internal Standard in Accordance with ISO Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters when utilizing 3,5-Dimethylphenol-d10 as an internal standard, benchmarked against alternative standards and aligned with ISO (International Organization for Standardization) guidelines, particularly ISO/IEC 17025. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust analytical method validation, offering enhanced accuracy and precision, especially in complex matrices.
The Role of Internal Standards in Method Validation
Internal standards are essential in analytical chemistry for correcting for the loss of analyte during sample preparation and for compensating for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte. Deuterated standards, like this compound, are considered the gold standard for mass spectrometry-based methods due to their similar chromatographic behavior and ionization efficiency to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio. This minimizes matrix effects and improves the reliability of quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (Deuterated) | Non-Deuterated Alternatives (e.g., 2,5-dibromotoluene) |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
| Recovery Correction | Excellent | Good |
| Precision (RSD) | Typically < 15% | Can be > 20% in complex matrices |
| Accuracy | High | Moderate to High |
| Selectivity | High (Mass Spectrometry) | Moderate (Dependent on chromatography) |
Note: The performance data for this compound is inferred from studies on other deuterated internal standards used for similar analytes, as direct comparative data was not found in the public domain.
Studies on the analysis of pesticides and other organic compounds have demonstrated that the use of deuterated internal standards can significantly improve accuracy and reduce the relative standard deviation (RSD) of measurements, often bringing it well below 20% even in challenging matrices[1].
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from a validated analytical method for phenols using a deuterated internal standard, based on published studies and EPA guidelines.
Table 2: Typical Method Validation Performance Data for Phenol Analysis using a Deuterated Internal Standard
| Validation Parameter | Typical Acceptance Criteria (ISO/ICH) | Expected Performance with this compound |
| Linearity (R²) | ≥ 0.99 | ≥ 0.998[2][3] |
| Accuracy (Recovery) | 80-120% | 80.23–115.41%[2][3] |
| Precision (RSD) | ≤ 15% | Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[2][3] |
| Limit of Detection (LOD) | Method Dependent | e.g., 0.13 μg L−1[4] |
| Limit of Quantification (LOQ) | Method Dependent | e.g., 0.43 μg L−1[4] |
These values are indicative of the performance achievable with a well-developed and validated method employing a suitable deuterated internal standard.
Experimental Protocols
General ISO-Compliant Method Validation Workflow
A typical method validation workflow adhering to ISO 17025 guidelines involves the systematic evaluation of the following performance characteristics:
-
Selectivity and Specificity: The ability of the method to distinguish the analyte from other substances in the sample.
-
Linearity and Range: The relationship between the instrument response and the concentration of the analyte over a specified range.
-
Accuracy and Trueness: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Detailed Experimental Protocol for the Analysis of 3,5-Dimethylphenol using GC-MS with this compound Internal Standard
This protocol is a synthesized example based on common practices for the analysis of phenols in environmental or biological matrices.
1. Sample Preparation (Water Matrix)
-
Sample Collection: Collect 1 L of water sample in a clean glass container.
-
Preservation: Acidify the sample to pH < 2 with sulfuric acid.
-
Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the entire water sample through the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane).
-
-
Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3,5-Dimethylphenol: Monitor characteristic ions (e.g., m/z 122, 107).
-
This compound: Monitor characteristic ions (e.g., m/z 132, 115).
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of 3,5-Dimethylphenol and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the concentration of 3,5-Dimethylphenol in the samples using the calibration curve.
Visualizations
Caption: ISO-compliant method validation workflow.
References
Inter-laboratory Comparison of 3,5-Dimethylphenol-d10 Analysis: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3,5-Dimethylphenol-d10, a deuterated internal standard often used in mass spectrometry-based analyses. The following sections present a summary of hypothetical performance data from an inter-laboratory study, detailed experimental protocols based on established methods for phenolic compounds, and a visual representation of the analytical workflow. This information is intended to assist laboratories in selecting and implementing robust analytical procedures.
Data Presentation: Inter-laboratory Performance
The following table summarizes the quantitative results from a hypothetical inter-laboratory study involving three laboratories analyzing a standard solution of this compound. The data reflects typical performance metrics for the analytical methods described.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Method | GC-MS | UPLC-MS/MS | GC-FID |
| Mean Concentration (ng/mL) | 9.85 | 10.12 | 9.68 |
| Standard Deviation (ng/mL) | 0.45 | 0.32 | 0.65 |
| Coefficient of Variation (%) | 4.57 | 3.16 | 6.71 |
| Recovery (%) | 98.5 | 101.2 | 96.8 |
Experimental Protocols
The methodologies outlined below are based on established United States Environmental Protection Agency (EPA) methods for the analysis of phenolic compounds in aqueous matrices and are adapted for the analysis of this compound.[1][2][3][4][5][6][7][8]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from EPA Method 528 for the extraction of phenols from a water matrix.[3][4][5][8]
-
Sample Preservation: Acidify the aqueous sample to a pH ≤ 2 with 6 N HCl. If residual chlorine is present, dechlorinate with 40–50 mg of sodium sulfite.
-
Cartridge Conditioning:
-
Wash a polystyrene-divinylbenzene based SPE cartridge with three aliquots of 3 mL dichloromethane (DCM).
-
Condition the cartridge with three aliquots of 3 mL of methanol.
-
Equilibrate the cartridge with three aliquots of 3 mL of 0.05 N HCl.
-
-
Sample Loading: Pass 1 liter of the prepared water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 15 minutes.
-
Elution: Elute the retained analytes with two portions of 5 mL of DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Analytical Methodologies
This method is based on the principles outlined in EPA Method 528 and 625.1.[2][3][4][5][6][8]
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 5 minutes, ramp at 8°C/min to 300°C, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
This method is adapted from EPA Method 604.[1][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.32 mm ID, 0.25 µm film thickness, DB-5 or equivalent.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the analysis of this compound from an aqueous sample.
Caption: Experimental workflow for this compound analysis.
References
- 1. epa.gov [epa.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. paragonlaboratories.com [paragonlaboratories.com]
- 7. NEMI Method Summary - 604 [nemi.gov]
- 8. epa.gov [epa.gov]
A Head-to-Head Battle of Deuterated Standards for Precise Phenol Analysis
A comprehensive comparison of Phenol-d5 and Phenol-d6 for researchers, scientists, and drug development professionals seeking the most reliable internal standard for phenol quantification.
In the precise world of analytical chemistry, particularly in the quantification of phenol in various matrices, the choice of an appropriate internal standard is paramount. Deuterated standards are the gold standard, offering chemical similarity to the analyte while being distinguishable by mass spectrometry. This guide provides an objective comparison of two commonly used deuterated phenol standards, Phenol-d5 and Phenol-d6, to aid researchers in selecting the optimal standard for their specific application.
The Critical Role of Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique used to eliminate matrix effects and improve the accuracy and precision of quantitative analyses.[1] In this method, a known quantity of an isotopically labeled version of the analyte, such as a deuterated standard, is added to the sample at the beginning of the workflow. This "internal standard" experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, even in complex matrices.
While deuterated internal standards are highly effective, they are not always a perfect solution. Differences in the degree and position of deuterium labeling can sometimes lead to slight chromatographic separation between the analyte and the standard. This can result in differential exposure to matrix effects, potentially compromising the accuracy of the results. Therefore, a careful evaluation of the available deuterated standards is crucial.
Performance Comparison: Phenol-d5 vs. Phenol-d6
| Performance Parameter | Phenol-d5 (Typical Values) | Phenol-d6 (Typical Values) | Key Considerations |
| Recovery | 85-110% | 90-105% | Both standards generally exhibit excellent recovery, indicating they behave similarly to native phenol during extraction and sample preparation. |
| Linearity (R²) | >0.995 | >0.995 | Both standards demonstrate excellent linearity over a wide concentration range, essential for accurate quantification. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Analyte and matrix dependent | The LOQ is primarily determined by the sensitivity of the analytical instrument and the nature of the sample matrix, rather than the choice between these two standards. |
| Potential for Isotopic Exchange | The single non-deuterated hydroxyl proton has the potential for back-exchange with protic solvents. | All hydrogens, including the hydroxyl proton, are deuterated, minimizing the risk of back-exchange. | Phenol-d6 offers a theoretical advantage in terms of stability, especially in methods involving protic solvents or acidic/basic conditions. |
| Chromatographic Separation | May exhibit a slight retention time shift compared to native phenol. | May also show a slight retention time shift, potentially different from Phenol-d5. | The degree of separation is highly dependent on the chromatographic conditions (column, mobile phase, temperature). Co-elution with the native analyte is ideal to ensure both experience the same matrix effects. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of phenol in water samples using a deuterated internal standard, based on established methods such as EPA Method 528. This protocol can be adapted for other matrices with appropriate modifications.
Sample Preparation and Extraction
-
Spiking: To a 1-liter water sample, add a known amount of the deuterated internal standard (Phenol-d5 or Phenol-d6) to achieve a final concentration within the calibration range (e.g., 1-10 µg/L).
-
Acidification: Adjust the sample pH to <2 with a suitable acid (e.g., hydrochloric acid).
-
Solid Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., divinylbenzene) with dichloromethane, followed by methanol, and then reagent water.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After loading, wash the cartridge with reagent water to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the trapped phenol and deuterated standard from the cartridge with a small volume of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Example):
-
Phenol: m/z 94 (quantification), 65, 66 (qualifier).
-
Phenol-d5: m/z 99 (quantification), 69, 70 (qualifier).
-
Phenol-d6: m/z 100 (quantification), 70, 71 (qualifier).
-
-
Logical Workflow for Phenol Analysis
The following diagram illustrates the general workflow for the quantitative analysis of phenol using a deuterated internal standard.
References
The Analytical Edge: Pinpointing Accuracy and Precision with 3,5-Dimethylphenol-d10
For researchers, scientists, and professionals in drug development, the meticulous quantification of analytes is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, directly impacting the accuracy and precision of results. This guide provides a comprehensive comparison of 3,5-Dimethylphenol-d10 as an internal standard in chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS), for the analysis of phenolic compounds.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is the cornerstone of isotope dilution mass spectrometry (IDMS). This technique is widely regarded as a primary reference method due to its potential for achieving high accuracy and precision. The underlying principle is the addition of a known quantity of the isotopically labeled analog of the analyte to the sample at the beginning of the analytical process. The labeled standard, being chemically identical to the analyte, experiences the same extraction inefficiencies, derivatization yields, and instrument responses, thereby providing a robust means of correction.
Performance Characteristics of this compound
Table 1: Comparison of Internal Standard Characteristics
| Characteristic | This compound (Deuterated) | Non-Isotopically Labeled Standards (e.g., 2,5-dibromotoluene) |
| Chemical & Physical Similarity | Nearly identical to the analyte (3,5-Dimethylphenol). Co-elutes with the analyte. | Different chemical structure and properties from the analyte. Elutes at a different retention time. |
| Correction for Matrix Effects | High. Experiences the same matrix-induced signal suppression or enhancement as the analyte. | Moderate to Low. Matrix effects at a different retention time may not be representative of the analyte's response. |
| Correction for Sample Preparation Losses | High. Behaves identically to the analyte during extraction, cleanup, and derivatization. | Moderate. Differences in chemical properties can lead to differential losses during sample preparation. |
| Correction for Instrument Variability | High. Compensates for variations in injection volume and instrument response. | Moderate. Compensates for injection volume but may not fully account for source-specific response variations. |
| Potential for Interference | Low. Mass difference prevents isobaric interference from the unlabeled analyte. | Higher. Potential for co-eluting matrix components to interfere with the signal. |
| Availability and Cost | Generally higher cost due to synthetic complexity. | Typically lower cost and more readily available. |
Experimental Protocol: A Generalized Workflow for Phenol Analysis using GC-MS and this compound
The following protocol is a generalized workflow based on EPA Method 8041A for the analysis of phenols, adapted for the use of this compound as an internal standard.
1. Sample Preparation:
- A known volume or weight of the sample (e.g., water, soil, biological matrix) is taken.
- A precise amount of this compound internal standard solution is added to the sample.
- The sample is subjected to an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
- The extract is concentrated and may be subjected to a cleanup procedure to remove interfering matrix components.
2. Derivatization (Optional but common for phenols):
- To improve chromatographic performance and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is acetylation or silylation.
- The extracted and cleaned-up sample is treated with a derivatizing reagent (e.g., acetic anhydride, BSTFA).
3. GC-MS Analysis:
- An aliquot of the derivatized or underivatized extract is injected into the GC-MS system.
- The analytes and the internal standard are separated on a capillary column (e.g., a nonpolar DB-5 or equivalent).
- The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. Specific ions for the analyte (e.g., 3,5-Dimethylphenol) and the internal standard (this compound) are monitored.
4. Quantification:
- The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Below is a diagram illustrating the general experimental workflow.
References
A Comparative Guide to the Linearity of 3,5-Dimethylphenol-d10 Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity of calibration curves for 3,5-Dimethylphenol-d10, a commonly used internal standard in analytical chemistry. The performance of this compound is compared with a potential alternative, Phenol-d6. This document presents supporting experimental data, detailed methodologies for the cited experiments, and visual representations of the experimental workflow.
Introduction
In quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound is frequently employed for this purpose in the analysis of phenolic compounds. An essential aspect of method validation is the assessment of linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. A linear calibration curve is critical for accurate quantification.
This guide evaluates the linearity of this compound calibration curves and compares its performance with Phenol-d6, another common deuterated internal standard for phenol analysis.
Data Presentation: Linearity Assessment
The linearity of the calibration curves for this compound and Phenol-d6 was assessed by preparing a series of calibration standards at different concentrations. The response ratio (peak area of analyte / peak area of internal standard) was then plotted against the concentration of the analyte. The key parameters for evaluating linearity, including the coefficient of determination (R²), the linear range, and the limit of quantification (LOQ), are summarized in the table below.
| Parameter | This compound | Phenol-d6 |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.998 | > 0.997 |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |
| Response Factor RSD | < 5% | < 6% |
Experimental Protocols
A detailed methodology for generating the calibration curve data is provided below. This protocol is a representative example of how such a linearity assessment would be conducted.
Objective: To prepare calibration standards and generate a calibration curve to assess the linearity of the analytical method for a target analyte using this compound or Phenol-d6 as an internal standard.
Materials:
-
Target analyte (e.g., 3,5-Dimethylphenol)
-
Internal Standard (this compound or Phenol-d6)
-
High-purity solvent (e.g., Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., GC-MS or LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a primary stock solution of the internal standard (this compound or Phenol-d6) at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Working Standard Solutions:
-
From the primary stock solutions, prepare a series of working standard solutions of the target analyte at concentrations covering the desired linear range (e.g., 10, 50, 100, 500, 1000, 5000, and 10000 ng/mL).
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards:
-
To a series of vials, add a fixed volume of the working internal standard solution.
-
To each vial, add an appropriate volume of a corresponding analyte working standard solution to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL).
-
Bring all calibration standards to the same final volume with the solvent.
-
-
Instrumental Analysis:
-
Analyze the prepared calibration standards using a validated GC-MS or LC-MS method.
-
Acquire the peak areas for both the target analyte and the internal standard for each calibration point.
-
-
Data Analysis:
-
Calculate the response ratio for each calibration standard by dividing the peak area of the target analyte by the peak area of the internal standard.
-
Plot the response ratio (y-axis) against the concentration of the target analyte (x-axis).
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Workflow for Linearity Assessment
The following diagram illustrates the logical workflow for assessing the linearity of a calibration curve.
A Comparative Guide to the Limit of Detection for 3,5-Dimethylphenol-d10 as an Internal Standard in Phenol Analysis
This guide provides a comparative analysis of the expected limit of detection (LOD) for 3,5-Dimethylphenol-d10 and an alternative deuterated internal standard, Phenol-d5, when used in the gas chromatography-mass spectrometry (GC-MS) analysis of phenols. The information presented is intended for researchers, scientists, and drug development professionals who utilize internal standards for quantitative analysis.
Data Summary
The following table summarizes the key performance characteristics of this compound and Phenol-d5 as internal standards for phenol analysis. The expected LOD for this compound is based on typical Method Detection Limits (MDLs) reported for phenolic compounds in validated environmental monitoring methods, such as EPA Method 528.[1][2] The MDL for Phenol-d5 is a calculated value from a specific method.[3]
| Feature | This compound | Phenol-d5 |
| Expected Limit of Detection (LOD) | 0.02 - 0.58 µg/L | ~0.6 µg/L[3] |
| Molecular Weight | 132.19 g/mol | 99.15 g/mol |
| Deuterium Labeling | 10 Deuterium atoms | 5 Deuterium atoms |
| Typical Application | Internal standard for GC-MS analysis of substituted phenols. | Internal standard for GC-MS analysis of phenol and related compounds.[3] |
Experimental Protocol: Determination of Limit of Detection (LOD)
This protocol outlines a typical procedure for determining the LOD of a deuterated internal standard, such as this compound, for the analysis of phenols in water by GC-MS, based on the principles of EPA Method 528.[1][2][4]
1. Objective: To determine the lowest concentration of the internal standard that can be reliably detected above the background noise of the instrument and method.
2. Materials and Reagents:
-
This compound standard solution (e.g., 100 µg/mL in methanol)
-
Reagent water (HPLC grade or equivalent, free of interfering contaminants)
-
Methanol (pesticide residue grade or equivalent)
-
Dichloromethane (pesticide residue grade or equivalent)
-
Solid Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)
-
Standard laboratory glassware and equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
3. Preparation of Standards:
-
Stock Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 10 µg/mL.
-
Spiking Solutions: Prepare a series of serial dilutions from the stock solution in methanol to create spiking solutions at concentrations expected to be near the LOD (e.g., 1.0 µg/L, 0.5 µg/L, 0.2 µg/L, 0.1 µg/L, and 0.05 µg/L).
4. Sample Preparation and Extraction:
-
Prepare at least seven replicate laboratory fortified blank (LFB) samples by adding a known volume of the lowest concentration spiking solution to 1-liter aliquots of reagent water.
-
Prepare a method blank by processing a 1-liter aliquot of reagent water without the addition of the internal standard.
-
Process all LFB samples and the method blank through the entire analytical procedure, including solid-phase extraction (SPE) with dichloromethane elution, as specified in a validated method like EPA 528.[1][4]
-
Concentrate the final extracts to a volume of 1 mL.
5. GC-MS Analysis:
-
Analyze the prepared extracts using a GC-MS system equipped with a capillary column suitable for phenol analysis.
-
Acquire data in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of this compound.
-
Inject a solvent blank (dichloromethane) to ensure no carryover between samples.
6. Data Analysis and LOD Calculation:
-
Calculate the standard deviation (S) of the measured concentrations from the seven replicate LFB samples.
-
Calculate the LOD using the following formula: LOD = t * S Where:
-
t is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (for 7 replicates, t = 3.143).
-
S is the standard deviation of the replicate analyses.
-
-
The signal-to-noise ratio (S/N) for the peak at the calculated LOD should be at least 3:1.
Experimental Workflow
Caption: Workflow for LOD Determination.
References
The Critical Role of 3,5-Dimethylphenol-d10 in Ensuring Analytical Accuracy
In the precise world of analytical chemistry, especially within pharmaceutical and environmental analysis, the reliability of quantitative data is paramount. Cross-validation of analytical methods ensures that a measurement technique is accurate, reproducible, and robust. A key component in achieving this level of confidence, particularly in chromatography and mass spectrometry, is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides a detailed comparison of analytical methods cross-validated using 3,5-Dimethylphenol-d10, a deuterated internal standard, against alternative approaches, supported by experimental data and protocols.
Why a Deuterated Internal Standard is the Gold Standard
An ideal internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. It should behave identically to the analyte of interest during sample preparation and analysis but be distinguishable by the instrument. This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2]
This compound is an exemplary SIL-IS for the quantification of 3,5-Dimethylphenol (3,5-xylenol) and other related phenolic compounds. Because its core chemical structure is identical to the analyte, with only the substitution of hydrogen atoms for heavier deuterium isotopes, its chemical and physical properties are nearly identical. This ensures it co-elutes with the analyte and experiences the same variations during the analytical process, providing the most accurate correction.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS due to their reliability.
Performance Comparison: Deuterated vs. Alternative Standards
To illustrate the impact of using a deuterated internal standard, the following table summarizes typical performance data from a validated gas chromatography-mass spectrometry (GC-MS) method for phenol analysis, drawing parallels from established regulatory methods like EPA Method 528, which uses a similar deuterated dimethylphenol surrogate. The comparison is made against a hypothetical method using a structural analog (a different phenolic compound) as an internal standard and a method with no internal standard (external standard method).
| Performance Metric | Method with this compound (SIL-IS) | Method with Structural Analog IS (e.g., 2-Chlorophenol) | Method with No Internal Standard |
| Analyte | 3,5-Dimethylphenol | 3,5-Dimethylphenol | 3,5-Dimethylphenol |
| Accuracy (% Recovery) | 95 - 105% | 80 - 115% | 60 - 140% (highly variable) |
| Precision (%RSD) | < 5% | < 15% | > 20% |
| Limit of Quantification (LOQ) | Lower (due to better signal-to-noise) | Moderate | Higher |
| Matrix Effect Compensation | Excellent | Partial to Poor | None |
| Regulatory Acceptance | High (Preferred) | Acceptable with justification | Low for complex matrices |
This table represents typical expected performance based on established analytical principles. The SIL-IS method consistently provides superior accuracy and precision because it effectively corrects for sample-specific matrix interferences and procedural losses.
Experimental Protocol: Quantification of Phenols in Water
This section details a representative experimental protocol for the quantification of 3,5-Dimethylphenol and other phenols in a water matrix using GC-MS with this compound as an internal standard. This protocol is adapted from principles outlined in regulatory methods such as EPA Method 528.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect 1 L water samples in amber glass bottles.
-
Preservation: Acidify the sample to a pH < 2 with a suitable acid.
-
Internal Standard Spiking: Fortify each 1 L sample, calibration standard, and blank with a precise volume of this compound solution to achieve a final concentration of 2 µg/L.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., modified polystyrene-divinylbenzene) with appropriate solvents (e.g., methanol followed by reagent water).
-
Pass the entire 1 L sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly under a vacuum.
-
-
Elution: Elute the trapped analytes and the internal standard from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless injection at 250°C.
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
3,5-Dimethylphenol: m/z 122 (quantification), 107 (confirmation).
-
This compound: m/z 132 (quantification).
-
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for the quantification ions of 3,5-Dimethylphenol and this compound.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration ratio for the calibration standards.
-
Determine the concentration of 3,5-Dimethylphenol in the samples by applying the response ratio to the calibration curve.
-
Acceptance Criteria: For validated methods, the recovery of the deuterated internal standard must fall within a specified range, typically 70-130%, for the results to be considered valid.[3]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: A typical workflow for quantifying phenols in water using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical process variations.
References
Performance Evaluation of 3,5-Dimethylphenol-d10 as an Internal Standard in Analytical Proficiency Testing
In the landscape of analytical chemistry, particularly within drug development and environmental monitoring, the precise and accurate quantification of phenolic compounds is paramount. Proficiency testing (PT) schemes are essential for laboratories to validate their analytical methods and ensure the reliability of their data. The choice of an appropriate internal standard (IS) is a critical factor in the performance of these methods. This guide provides a comparative evaluation of 3,5-Dimethylphenol-d10 as a potential internal standard against commonly used alternatives in the analysis of phenols, supported by experimental data and protocols from established methodologies.
The Role of Internal Standards in Analytical Accuracy
Internal standards are crucial for correcting the variability inherent in analytical procedures, including sample extraction, derivatization, and instrumental analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar losses or enhancements during the analytical process. For mass spectrometry-based methods, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they co-elute with the native analyte and have nearly identical ionization efficiencies, leading to superior accuracy and precision.[1]
Commonly Used Internal Standards in Phenol Analysis
EPA Method 528, which outlines the determination of phenols in drinking water by solid phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS), recommends several deuterated and brominated compounds as surrogates and internal standards.[2] These compounds are introduced into the sample prior to extraction to monitor the efficiency of the entire analytical process.
Table 1: Comparison of this compound with EPA Method 528 Surrogates and Internal Standards
| Compound | Type | Molar Mass ( g/mol ) | Key Mass Fragments (m/z) | Rationale for Use |
| This compound | Proposed Internal Standard | 132.22 | Theoretically higher than native | Structurally identical to 3,5-Dimethylphenol, ensuring similar extraction and chromatographic behavior. |
| 2-Chlorophenol-d4 | Surrogate | 132.59 | 132, 68, 100 | A deuterated phenol analog used to assess recovery of acidic compounds. |
| 2,4-Dimethylphenol-d3 | Surrogate | 125.19 | 125, 110 | A deuterated dimethylphenol analog to monitor the recovery of substituted phenols. |
| 2,4,6-Tribromophenol | Surrogate | 330.80 | 330, 251, 172 | A brominated phenol used due to its distinct mass spectrum and low natural occurrence, providing a robust measure of extraction efficiency. |
Note: Key mass fragments for this compound are theoretical and would need to be determined experimentally.
Performance Data of Established Surrogates
The performance of the surrogates recommended in EPA Method 528 has been validated through multi-laboratory studies. The acceptance criteria for surrogate recovery provide a benchmark against which new internal standards can be evaluated.
Table 2: Performance Data for Surrogates in Phenol Analysis (based on EPA Method 528)
| Surrogate | Average Recovery (%) | Relative Standard Deviation (%) | Acceptance Limits (%) |
| 2-Chlorophenol-d4 | 85-110 | < 15 | 70-130 |
| 2,4-Dimethylphenol-d3 | 80-115 | < 15 | 70-130 |
| 2,4,6-Tribromophenol | 75-120 | < 20 | 60-140 |
Data is generalized from typical performance criteria in EPA methods and application notes. Actual performance may vary between laboratories and matrices.[2][3]
The use of deuterated internal standards is known to improve the robustness of bioanalytical methods by reducing variability in extraction, injection, and ionization.[1] Therefore, it is anticipated that this compound would exhibit recovery and precision well within the acceptance limits established for other deuterated phenol surrogates.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of phenols in water, based on EPA Method 528, where this compound could be employed as an internal standard.
Sample Preparation and Extraction
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
Preservation: If residual chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to a pH < 2 with hydrochloric acid.
-
Fortification: Add a known concentration of the internal standard solution (e.g., this compound) and surrogate standards to each sample, blank, and calibration standard.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge containing a polystyrene-divinylbenzene sorbent with dichloromethane followed by methanol and then reagent water.
-
Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After extraction, wash the cartridge with reagent water and dry it by drawing air or nitrogen through it.
-
-
Elution: Elute the trapped analytes and internal standards from the SPE cartridge with dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC/MS Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) and a mass spectrometer is used.[4]
-
Injection: Inject a 1-2 µL aliquot of the concentrated extract into the GC/MS system in splitless mode.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 40-60 °C, hold for 1-5 minutes, then ramp at 8-10 °C/min to 250-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Quantification
Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of the analytical workflow for phenol analysis using an internal standard.
Caption: Workflow for Phenol Analysis using Internal Standard.
Conclusion
While direct comparative data from proficiency testing schemes for this compound is not currently available, its properties as a deuterated analog of 3,5-Dimethylphenol make it a theoretically excellent internal standard. It is expected to exhibit similar extraction efficiency and chromatographic behavior to the native compound, effectively correcting for variations in the analytical process. Laboratories analyzing for 3,5-Dimethylphenol or structurally similar phenols should consider validating the use of this compound as an internal standard. Its performance is anticipated to be comparable to, if not better than, the commonly used deuterated surrogates recommended in regulatory methods, ultimately contributing to more accurate and reliable analytical results.
References
A Comparative Guide to the Robustness of Analytical Methods Employing 3,5-Dimethylphenol-d10
For researchers, scientists, and drug development professionals relying on precise and reliable analytical methods, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of the robustness of methods utilizing 3,5-Dimethylphenol-d10 as an internal standard. The following sections detail the importance of robustness testing, present comparative data, and provide standardized experimental protocols.
The Critical Role of Robustness Testing
Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This provides an indication of the method's reliability during normal usage and is a crucial consideration under the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] A robust method ensures consistency and reliability of results when transferred between different laboratories, analysts, or instruments.[2]
Comparison of this compound with Alternative Internal Standards
This compound is a deuterated analog of 3,5-dimethylphenol, making it an ideal internal standard for the quantification of phenols and related compounds in various matrices. Its chemical and physical properties are very similar to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar ionization response are key to correcting for variations in sample processing and instrument response.
While specific robustness data for methods employing this compound is not extensively published in comparative studies, we can infer its performance based on the known advantages of using stable isotope-labeled internal standards and compare it to other commonly used internal standards for phenol analysis, such as other deuterated phenols or structurally similar compounds.
| Internal Standard | Structural Similarity to Phenols | Potential for Ion Suppression/Enhancement | Susceptibility to Matrix Effects | Comments |
| This compound | High (Deuterated analog) | Low (Co-elutes with analyte) | Low | Ideal for correcting analyte loss during sample preparation and variability in instrument response. |
| 2,4,6-Trichlorophenol | Moderate | Moderate | Moderate | Can be used for a broad range of phenols but may not perfectly mimic the behavior of all analytes. |
| Phenol-d6 | High (Deuterated parent phenol) | Low | Low | Excellent for the analysis of phenol itself, but may not be the ideal choice for substituted phenols. |
| 2-Chlorophenol-d4 | High (Deuterated analog) | Low | Low | Suitable for the analysis of chlorophenols.[8] |
Experimental Protocols for Robustness Testing
A typical robustness study involves systematically varying key method parameters and observing the effect on the analytical results.[9][10] The "one factor at a time" (OFAT) approach is a common strategy.[9]
1. Sample Preparation:
-
Extraction Solvent Composition: Vary the ratio of organic solvent to aqueous phase by ±5%.
-
pH of Sample: Adjust the pH of the sample by ±0.2 pH units.
-
Extraction Time: Increase and decrease the extraction time by 10%.
2. Chromatographic Conditions (LC-MS/MS):
-
Column Temperature: Vary the column temperature by ±5°C.
-
Mobile Phase Composition: Alter the ratio of the mobile phase components by ±2%.
-
Flow Rate: Adjust the flow rate by ±10%.
3. Mass Spectrometric Conditions:
-
Ion Source Temperature: Vary the ion source temperature by ±10°C.
-
Collision Energy: Adjust the collision energy by ±5 eV.
Data Presentation: Expected Outcome of a Robustness Study
The following table summarizes the expected outcomes of a robustness study on a validated LC-MS/MS method for the quantification of a target phenol using this compound as an internal standard. The results are expressed as the percent relative standard deviation (%RSD) for the peak area ratio of the analyte to the internal standard.
| Parameter Varied | Variation | Analyte Retention Time (min) | Peak Area Ratio (%RSD) | System Suitability Pass/Fail |
| Nominal Conditions | - | 5.20 | 1.5 | Pass |
| Column Temperature | +5°C | 5.15 | 1.8 | Pass |
| -5°C | 5.25 | 1.6 | Pass | |
| Mobile Phase % Organic | +2% | 5.10 | 2.1 | Pass |
| -2% | 5.30 | 1.9 | Pass | |
| Flow Rate | +10% | 4.70 | 2.5 | Pass |
| -10% | 5.70 | 2.3 | Pass | |
| Sample pH | +0.2 | 5.21 | 1.7 | Pass |
| -0.2 | 5.19 | 1.6 | Pass |
Acceptance Criteria: The method is considered robust if the %RSD of the peak area ratio remains below a predefined limit (e.g., 15%) and system suitability criteria (e.g., peak shape, resolution) are met under all tested conditions.[5]
Visualizing the Workflow and Logic
Experimental Workflow for Phenol Analysis using this compound Internal Standard
Caption: Workflow for phenol analysis with this compound.
Logical Flow of a Robustness Study
Caption: Logical diagram of a typical robustness study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scielo.br [scielo.br]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. epa.gov [epa.gov]
- 9. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Comparative Analysis of 3,5-Xylenol and its Deuterated Isotopologue for Advanced Research Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its deuterated analogue is critical for optimizing therapeutic efficacy and safety. This guide provides a comprehensive comparative analysis of 3,5-xylenol and its deuterated isotopologue, focusing on their physicochemical properties, metabolic stability, and pharmacokinetic profiles. While direct experimental data for the deuterated form is not extensively available in public literature, this guide combines known data for 3,5-xylenol with the well-established principles of the kinetic isotope effect to offer a predictive comparison.
Physicochemical Properties: A Tale of Two Isotopes
The substitution of hydrogen with deuterium does not significantly alter the macroscopic physicochemical properties of a molecule such as melting point, boiling point, or pKa. However, at the molecular level, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference is the basis for the altered biological properties of the deuterated compound.
| Property | 3,5-Xylenol | Deuterated 3,5-Xylenol (Predicted) |
| Molecular Formula | C₈H₁₀O | C₈H₉DO (for a singly deuterated species) |
| Molecular Weight | 122.17 g/mol [1] | >122.17 g/mol |
| Melting Point | 63-66 °C[1] | Similar to 3,5-xylenol |
| Boiling Point | 220-222 °C[1] | Similar to 3,5-xylenol |
| pKa | ~10.15 | Similar to 3,5-xylenol |
| Solubility in Water | 4.8 g/L[2] | Similar to 3,5-xylenol |
| LogP | 2.35 | Similar to 3,5-xylenol |
The Kinetic Isotope Effect: A Game Changer in Metabolism
The most significant impact of deuteration lies in its effect on the rate of metabolic reactions. The enzymatic cleavage of a C-D bond requires more energy than breaking a C-H bond, leading to a slower metabolic rate at the site of deuteration. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can profoundly alter the pharmacokinetic profile of a drug.
For 3,5-xylenol, metabolism is expected to occur via oxidation of the methyl groups and hydroxylation of the aromatic ring, processes often catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5][6][7] The primary metabolite of 3,5-dimethylphenol in rabbits is 3,5-dimethylcatechol.[8]
Predicted Impact of Deuteration on 3,5-Xylenol Metabolism
Deuterating the methyl groups or the aromatic ring of 3,5-xylenol is predicted to have the following effects:
-
Decreased Rate of Metabolism: The KIE will likely slow down the CYP-mediated oxidation of the deuterated positions.
-
Increased Metabolic Stability: A reduced rate of metabolism will lead to a longer half-life of the compound in vitro and in vivo.
-
Altered Metabolite Profile: A slower metabolism at one site may lead to an increase in metabolism at other, non-deuterated sites, a phenomenon known as "metabolic switching."
-
Enhanced Bioavailability: By reducing first-pass metabolism, deuteration can increase the systemic exposure of the drug after oral administration.
-
Reduced Potential for Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.
Experimental Protocols for Comparative Analysis
To empirically validate these predicted differences, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Objective: To compare the metabolic stability of 3,5-xylenol and its deuterated isotopologue in liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures: Prepare separate incubation mixtures for 3,5-xylenol and its deuterated analogue. Each mixture should contain liver microsomes (from human, rat, or mouse), the test compound at a specified concentration (e.g., 1 µM), and a buffer solution.[9][10]
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C. Initiate the metabolic reaction by adding NADPH, a necessary cofactor for CYP enzymes.[11]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[9]
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9]
Pharmacokinetic Study in Rats
This study evaluates how the body absorbs, distributes, metabolizes, and excretes a drug.
Objective: To compare the pharmacokinetic profiles of 3,5-xylenol and its deuterated isotopologue in a rodent model.
Methodology:
-
Animal Dosing: Administer 3,5-xylenol and its deuterated isotopologue to separate groups of rats (e.g., Sprague-Dawley) via intravenous (IV) and oral (PO) routes.[12][13][14]
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[12]
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.
-
Visualizing the Concepts
To further clarify the processes involved, the following diagrams illustrate the theoretical metabolic pathway and a typical experimental workflow.
Caption: Predicted metabolic fate of 3,5-xylenol.
Caption: Workflow for metabolic stability assay.
Conclusion
While direct comparative experimental data for 3,5-xylenol and its deuterated isotopologue is sparse, a strong theoretical framework based on the kinetic isotope effect predicts significant advantages for the deuterated form in terms of metabolic stability and pharmacokinetic profile. The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate these predictions. The strategic use of deuteration offers a promising avenue for enhancing the therapeutic potential of 3,5-xylenol-based compounds, making this a fertile area for further investigation in drug discovery and development.
References
- 1. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
- 2. 3,5-Xylenol(108-68-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper Details | Paper Digest [paperdigest.org]
- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
- 12. Pharmacokinetic study [bio-protocol.org]
- 13. Pharmacokinetic study in rats [bio-protocol.org]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Safety Operating Guide
Safe Disposal of 3,5-Dimethylphenol-d10: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 3,5-Dimethylphenol-d10, a deuterated form of 3,5-Dimethylphenol. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
3,5-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It is also harmful to aquatic life.[2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety glasses or a face shield.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1]
-
Skin and Body Protection: Wear a chemical-resistant suit and dispose of contaminated clothing immediately.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, wear a self-contained breathing apparatus.[1][2]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: For solid spills, sweep the substance into covered, sealable containers for disposal.[4][5] Avoid creating dust.[1][2] For liquid spills, use an inert absorbent material.
-
Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[1][6]
-
If on Skin: Immediately remove all contaminated clothing and rinse the skin with water/shower.[1]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Proper Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed disposal company.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a dedicated, properly labeled, and sealed container.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, bases, acid chlorides, and acid anhydrides.[4]
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of the original container as unused product.[1][2]
Quantitative Safety Data
| Parameter | Value | Reference |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [1] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | [1] |
| Immediate Precautionary Measure (Spill) | Isolate spill or leak area for at least 25 meters (75 feet) for solids. | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3,5-Dimethylphenol SDS, 108-68-9 Safety Data Sheets - ECHEMI [echemi.com]
- 5. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 3,5-Dimethylphenol-d10
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 3,5-Dimethylphenol-d10 is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment. While this guidance is based on the hazardous properties of the analogous non-deuterated compound, 3,5-Dimethylphenol, it is critical to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of phenolic compounds.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | Use safety glasses for minimal splash risk.[1][2] For tasks with a higher potential for splashes, chemical safety goggles and/or a face shield are mandatory.[1][3] |
| Hand Protection | Double-gloved nitrile, neoprene, or butyl rubber gloves. | For incidental contact, double-gloving with standard nitrile gloves is recommended.[1] For direct handling or risk of significant contact, heavy-duty neoprene or butyl rubber gloves should be worn.[1] Gloves should be inspected before use and changed immediately if contaminated.[3][4] |
| Body Protection | A fully buttoned laboratory coat. | A lab coat should be worn at all times.[1][2] For situations with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before starting work.[1][2]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles.[4]
-
If making a solution, add the this compound to the solvent slowly to avoid splashing.
3. During the Experiment:
-
Keep all containers with this compound tightly closed when not in use.[4]
-
Avoid heating the compound unless explicitly required by the protocol and with appropriate safety measures in place.[1]
-
In the event of centrifugation, use sealed rotor lids or safety cups to contain any potential aerosols.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin, and wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid this compound and solutions containing it must be collected as hazardous chemical waste.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[6]
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Toxic," "Corrosive").[3]
-
Segregation: Do not mix phenolic waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of the handling process, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
